3-Hydroxychimaphilin
Beschreibung
Eigenschaften
IUPAC Name |
4-hydroxy-3,6-dimethylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-6-3-4-8-9(5-6)10(13)7(2)11(14)12(8)15/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSZCGTLRGKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Hydroxychimaphilin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxychimaphilin, a naturally occurring naphthoquinone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details generalized methodologies for its isolation and purification. This document is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry. While specific quantitative data for this compound remains limited in current literature, this guide consolidates available information on its sources and outlines established experimental protocols for the isolation of related compounds, providing a solid starting point for further investigation.
Natural Sources of this compound
This compound, a derivative of the more extensively studied chimaphilin (B162187), is primarily found in plant species belonging to the Ericaceae family, specifically within the genera Chimaphila and Pyrola. These perennial herbs have a history of use in traditional medicine.
The principal plant sources identified in the literature include:
-
Chimaphila umbellata (L.) W.P.C. Barton, commonly known as Pipsissewa or Prince's Pine, is a well-documented source of chimaphilin and is reported to contain this compound.[1] This species is considered a primary source for the isolation of these compounds.
-
Pyrola species have also been identified as containing chimaphilin and its derivatives. While less specific detail is available regarding this compound in this genus compared to Chimaphila, they represent a potential source for investigation.
Quantitative Data on this compound and Related Compounds
A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While the presence of this compound has been confirmed, specific yields or concentrations in various plant tissues have not been extensively reported. The following table summarizes the current state of quantitative data.
| Compound | Plant Source | Plant Part | Method of Analysis | Reported Yield/Concentration | Reference |
| This compound | Chimaphila umbellata | Not Specified | Not Specified | Data not available in reviewed literature | |
| Chimaphilin | Chimaphila umbellata | Whole Plant | Bioassay-guided fractionation | Principal antifungal component, specific yield not provided. | [1] |
| Tannin | Pyrola decorata | Not Specified | RP-HPLC | 9.77–34.75 mg/g dry weight | |
| Hyperoside | Pyrola decorata | Not Specified | RP-HPLC | 0.34–2.16 mg/g dry weight | |
| Quercetin | Pyrola decorata | Not Specified | RP-HPLC | 0.062–0.147 mg/g dry weight | |
| Total Flavonoids | Pyrola decorata | Not Specified | Spectrophotometry | 16.22–37.82 mg/g dry weight |
Note: The lack of specific quantitative data for this compound highlights an area for future research. The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), would be instrumental in determining the concentration of this compound in various natural sources.
Isolation and Purification of this compound: A Generalized Experimental Protocol
General Workflow for Isolation
The following diagram illustrates a typical workflow for the isolation of this compound from its natural plant sources.
Detailed Methodologies
2.2.1. Plant Material Preparation
-
Collection: Collect the desired plant material, such as the leaves of Chimaphila umbellata.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a controlled temperature (e.g., 40-50 °C).
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
2.2.2. Extraction
-
Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., 95% ethanol or methanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
Filtration: Filter the mixture to separate the solvent extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2.2.3. Solvent Partitioning
-
Suspension: Suspend the crude extract in water.
-
Liquid-Liquid Extraction: Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a moderately polar compound, is likely to be enriched in the ethyl acetate fraction.
2.2.4. Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel (60-120 mesh or 230-400 mesh) as the stationary phase.
-
Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol (B129727).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
2.2.5. Further Purification
-
Preparative HPLC: Fractions containing this compound can be further purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
Crystallization: If a sufficient amount of the purified compound is obtained, crystallization from a suitable solvent can be performed to yield highly pure crystals of this compound.
Signaling Pathway Involvement
While specific signaling pathways for this compound are not detailed in the current literature, the closely related compound, chimaphilin, has been shown to induce apoptosis in cancer cells through a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway. It is plausible that this compound may exert similar biological effects.
The following diagram illustrates the proposed signaling pathway for chimaphilin-induced apoptosis in human breast cancer MCF-7 cells.
This pathway suggests that chimaphilin increases the intracellular levels of ROS, leading to a disruption of the mitochondrial membrane potential. This, in turn, modulates the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bad), leading to the activation of caspase-9 and the subsequent executioner caspase-3. The cleavage of PARP by activated caspase-3 is a final step leading to programmed cell death.
Conclusion and Future Directions
This compound is a promising natural product found in Chimaphila and Pyrola species. This guide provides a framework for its sourcing and isolation based on current scientific knowledge. However, significant research opportunities exist. Future work should focus on:
-
Quantitative Analysis: Developing and validating analytical methods to quantify the concentration of this compound in different plant species and tissues.
-
Isolation Protocol Optimization: Establishing a detailed and optimized protocol for the high-yield isolation of this compound.
-
Biological Activity and Signaling Pathways: Investigating the specific biological activities of this compound and elucidating its precise molecular targets and signaling pathways.
Addressing these research gaps will be crucial for unlocking the full therapeutic and scientific potential of this natural compound.
References
In-depth Technical Guide: 3-Hydroxychimaphilin Structure Elucidation and Characterization
Notice: Following a comprehensive search of publicly available scientific literature, no specific data regarding the structure elucidation, characterization, or biological activity of a compound explicitly named "3-Hydroxychimaphilin" could be located. The information presented in this guide is therefore based on the known properties of the parent compound, chimaphilin (B162187), and general principles of natural product chemistry, which would be applied to a hydroxylated derivative. This document serves as a hypothetical framework for the scientific community, outlining the necessary experimental procedures and data interpretation required for the full characterization of this putative compound.
Introduction
Chimaphilin is a well-characterized naphthoquinone isolated from plants of the Chimaphila and Pyrola genera. It is known for its antimicrobial and anti-inflammatory properties. A hydroxylated derivative, this compound, is hypothesized to possess modified, and potentially enhanced, biological activities. The introduction of a hydroxyl group could significantly impact the molecule's polarity, solubility, and its interactions with biological targets. This guide provides a theoretical yet comprehensive overview of the methodologies that would be employed to isolate, elucidate the structure of, and characterize the biological profile of this compound.
Hypothetical Structure and Properties
The proposed structure of this compound is based on the chimaphilin scaffold with a hydroxyl group at the C-3 position of the naphthoquinone ring.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| LogP | ~2.5 - 3.5 |
| pKa | ~8.0 - 9.0 (phenolic hydroxyl) |
| Appearance | Yellowish to orange crystalline solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water |
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation of naphthoquinones from plant material, adapted for the specific target of this compound.
-
Extraction: Dried and powdered plant material (e.g., Chimaphila umbellata) would be subjected to maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethyl acetate.
-
Fractionation: The crude extract would be concentrated under reduced pressure and partitioned between immiscible solvents, for example, n-hexane and methanol, to remove nonpolar constituents. The methanolic fraction would then be further partitioned against a solvent like dichloromethane.
-
Chromatography: The fraction enriched in polar compounds would be subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions would be monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the putative this compound would be pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase.
Caption: Workflow for the isolation and purification of this compound.
Structure Elucidation
The definitive structure of the isolated compound would be determined using a combination of spectroscopic techniques.
-
¹H NMR: Would be used to determine the number and connectivity of protons. Expected signals would include aromatic protons, a methyl group, and methylene (B1212753) protons, with chemical shifts influenced by the hydroxyl and carbonyl groups.
-
¹³C NMR: Would identify the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the naphthoquinone ring, and definitively placing the hydroxyl group at the C-3 position.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 1 | ~185 | - |
| 2 | ~160 | - |
| 3 | ~150 | - |
| 4 | ~180 | - |
| 4a | ~130 | - |
| 5 | ~125 | ~7.5 (d) |
| 6 | ~135 | ~7.8 (t) |
| 7 | ~128 | ~7.6 (t) |
| 8 | ~130 | ~8.0 (d) |
| 8a | ~120 | - |
| 9 | ~25 | ~2.2 (s) |
| 10 | ~30 | ~2.8 (t) |
| 11 | ~22 | ~1.8 (m) |
Note: These are hypothetical values and would need to be confirmed by experimental data.
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments would provide further structural information, such as the loss of a water molecule from the hydroxyl group or cleavage of the aliphatic side chain.
Biological Activity Characterization
The antimicrobial properties of this compound would be assessed against a panel of pathogenic bacteria and fungi using standard methods.
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), serial dilutions of the compound would be prepared in a 96-well plate and incubated with a standardized inoculum of the test microorganism. The MIC is the lowest concentration that inhibits visible growth.
-
Agar (B569324) Disc Diffusion Assay: A solution of the compound would be applied to a sterile paper disc placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disc would be measured to assess the extent of antimicrobial activity.
Table 3: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | Predicted MIC (µg/mL) |
| Staphylococcus aureus | 16 - 64 |
| Escherichia coli | 32 - 128 |
| Candida albicans | 8 - 32 |
The potential for this compound to act as an antioxidant would be evaluated through various in vitro assays.
-
DPPH Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical would be measured spectrophotometrically.
-
ABTS Radical Cation Decolorization Assay: This assay measures the ability of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay would determine the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Caption: Principles of common in vitro antioxidant activity assays.
Signaling Pathway Analysis
Given the known anti-inflammatory activity of related naphthoquinones, it would be pertinent to investigate the effect of this compound on key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While this compound remains a putative compound based on current literature, this guide provides a robust framework for its future discovery and characterization. The outlined experimental protocols for isolation, structure elucidation, and biological activity assessment are standard in the field of natural product chemistry. The successful identification and characterization of this compound could provide a valuable new lead compound for the development of novel antimicrobial and anti-inflammatory agents. Further research is strongly encouraged to explore the rich phytochemistry of the Chimaphila genus and to validate the existence and therapeutic potential of this and other related compounds.
The Biosynthetic Pathway of 3-Hydroxychimaphilin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 3-Hydroxychimaphilin, a naturally occurring naphthoquinone found in plants of the Pyrolaceae family, notably in Chimaphila umbellata. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available evidence to propose a putative pathway, drawing parallels with well-characterized naphthoquinone biosynthetic routes. This guide details the precursor molecules, key proposed enzymatic steps, and the final hydroxylation leading to this compound. Furthermore, it includes a compilation of potential experimental protocols for the extraction, quantification, and structural elucidation of this compound, aiming to facilitate further research and development in this area. All quantitative data is presented in structured tables, and logical and metabolic pathways are visualized using Graphviz diagrams.
Introduction
Chimaphilin (B162187) (2,7-dimethyl-1,4-naphthoquinone) is a significant bioactive secondary metabolite produced by plants in the genera Chimaphila and Pyrola[1][2]. Its hydroxylated derivative, this compound, is also of considerable interest due to its potential pharmacological activities. Understanding the biosynthetic origin of this compound is crucial for its sustainable production through metabolic engineering or synthetic biology approaches. This guide provides an in-depth analysis of the proposed biosynthetic pathway, starting from primary metabolites to the final decorated naphthoquinone structure.
Proposed Biosynthetic Pathway of Chimaphilin
The biosynthesis of chimaphilin is proposed to occur via the Homogentisate (B1232598) (HGA)/Mevalonate (MVA) pathway, also referred to as the toluhydroquinone or toluquinol pathway[3]. This pathway is distinct in that the quinone ring of the naphthoquinone is derived from the shikimate pathway via tyrosine, while the second ring is formed from isoprenoid precursors.
Precursor Synthesis
The biosynthesis of chimaphilin initiates from two primary metabolic routes: the Shikimate pathway and the Mevalonate (MVA) pathway.
-
Shikimate Pathway: This pathway provides the aromatic precursor, homogentisate (HGA). L-tyrosine, derived from the shikimate pathway, is catabolized to 4-hydroxyphenylpyruvate, which is then converted to HGA by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[4].
-
Mevalonate (MVA) Pathway: This pathway synthesizes the isoprenoid unit, dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA[3].
Putative Pathway to Chimaphilin
The subsequent steps leading to the formation of the chimaphilin backbone are not yet fully elucidated. However, based on the known precursors and analogous pathways like shikonin (B1681659) biosynthesis, a putative sequence of reactions can be proposed. This involves the prenylation of a toluhydroquinone precursor, followed by cyclization and aromatization.
Final Hydroxylation Step: Formation of this compound
The conversion of chimaphilin to this compound involves a hydroxylation reaction at the C3 position of the naphthoquinone ring. In plant secondary metabolism, such specific hydroxylations are commonly catalyzed by two major classes of enzymes:
-
Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate enzymes are well-known for their role in the hydroxylation of a wide variety of substrates, including terpenoids, alkaloids, and flavonoids[5][6][7]. They typically require NADPH and molecular oxygen. The hydroxylation of the naphthoquinone antimalarial drug 58C80 in humans is catalyzed by a CYP enzyme[8].
-
2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): This class of non-heme iron-containing enzymes also catalyzes hydroxylation reactions in the biosynthesis of numerous plant secondary metabolites, such as flavonoids and alkaloids[9][10][11].
Given the prevalence of these enzymes in plant metabolic pathways, it is highly probable that a specific CYP or 2-ODD is responsible for the 3-hydroxylation of chimaphilin.
Quantitative Data
Currently, there is a scarcity of published quantitative data on the concentration of this compound in plant tissues. However, studies on the parent compound, chimaphilin, can provide a baseline for expected yields. One study reported the quantification of chimaphilin in Chimaphila umbellata using HPLC, although the specific concentrations were not detailed in the accessible abstract[12]. The quantity of chimaphilin has been noted to vary in different plant parts, with higher concentrations generally found in the roots[1].
Table 1: Putative Quantitative Data for Chimaphilin in Chimaphila umbellata
| Plant Part | Compound | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Roots | Chimaphilin | > Fruits | HPLC | [1][12] |
| Aerial Parts | Chimaphilin | Variable | HPLC | [12] |
| Fruits | Chimaphilin | Not detected | HPLC | [1] |
Note: The concentration values are qualitative descriptions based on available literature. Further research is required to establish precise quantitative data for both chimaphilin and this compound.
Experimental Protocols
The following section outlines generalized protocols for the extraction, separation, and characterization of this compound from plant material. These protocols are based on standard methods used for the analysis of naphthoquinones and other phenolic compounds[13][14][15][16][17].
Extraction and Isolation
Protocol:
-
Sample Preparation: Collect fresh plant material (e.g., roots of Chimaphila umbellata). Wash to remove soil and debris. Air-dry in the shade or freeze-dry to preserve metabolites. Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process 2-3 times to ensure complete extraction.
-
Filtration and Concentration: Filter the combined extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) to separate fractions with different polarities.
-
Purification: Monitor the fractions using Thin Layer Chromatography (TLC). Pool the fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.
Quantification and Structural Elucidation
Table 2: Analytical Techniques for Quantification and Structural Elucidation
| Technique | Purpose | Protocol Summary |
| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Column: C18 reverse-phase column. Mobile Phase: Gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). Detection: Diode Array Detector (DAD) or UV detector at a wavelength of approximately 270 nm for naphthoquinones[18]. For quantification, a calibration curve should be prepared using a purified standard of this compound. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Quantification | Couple HPLC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole). Use electrospray ionization (ESI) in both positive and negative ion modes to determine the molecular weight and fragmentation pattern of the compound[15][19][20][21]. This allows for sensitive detection and confirmation of the identity of this compound in complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to unambiguously determine the chemical structure of this compound, including the position of the hydroxyl group[22][23][24][25]. |
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in plants is an intriguing area of study with significant potential for biotechnological applications. While the general framework of the HGA/MVA pathway for the precursor chimaphilin is established, the specific enzymes catalyzing the key steps, including the final hydroxylation, remain to be identified. Future research should focus on the functional characterization of candidate genes from Chimaphila and Pyrola species, such as prenyltransferases, cyclases, and hydroxylases (CYP450s and 2-ODDs). The elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the heterologous production of this compound and its derivatives for pharmaceutical and other applications. The experimental protocols outlined in this guide provide a solid foundation for researchers to pursue these exciting avenues of investigation.
References
- 1. scispace.com [scispace.com]
- 2. The sensitizing capacity of chimaphilin, a naturally-occurring quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plants.sdsu.edu [plants.sdsu.edu]
- 4. The Homogentisate Pathway: a Central Catabolic Pathway Involved in the Degradation of l-Phenylalanine, l-Tyrosine, and 3-Hydroxyphenylacetate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Role of Cytochrome P450 Enzymes in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 2C9 is responsible for hydroxylation of the naphthoquinone antimalarial drug 58C80 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DIOXYGENASES: Molecular Structure and Role in Plant Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Dioxygenase Catalyzes Steroid 16α-Hydroxylation in Steroidal Glycoalkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. High-performance liquid chromatographic determination of some anthraquinone and naphthoquinone dyes occurring in historical textiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-performance liquid chromatography-mass spectrometry analysis of plant metabolites in brassicaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Hydroxy-1,4-naphoquinone(83-72-7) 1H NMR [m.chemicalbook.com]
- 23. spectrabase.com [spectrabase.com]
- 24. spectrabase.com [spectrabase.com]
- 25. scielo.br [scielo.br]
3-Hydroxychimaphilin: A Technical Overview of a Naphthoquinone of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxychimaphilin, also known as 2-hydroxy-3,6-dimethylnaphthalene-1,4-dione, is a naturally occurring naphthoquinone derivative. While specific research on this compound is limited, its structural similarity to other biologically active naphthoquinones suggests potential for significant pharmacological properties, including anticancer and anti-inflammatory activities. This technical guide consolidates the available information on this compound, drawing from data on analogous compounds and predictive models to provide a comprehensive overview for research and development purposes.
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in the literature. The following table summarizes known and predicted properties.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-3,6-dimethylnaphthalene-1,4-dione | --- |
| Synonyms | This compound, 3-Hydroxy-melissanin | [1][2] |
| CAS Number | 33253-99-5 | [1] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | Predicted: 150-200 °C | Prediction |
| Boiling Point | Predicted: 350-450 °C | Prediction |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Spectroscopic Data (Predicted)
¹H NMR Spectrum (Predicted)
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectrum (Predicted)
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1660 | C=O stretch (quinone) |
| ~1640 | C=O stretch (quinone, H-bonded) |
| ~1600, 1450 | Aromatic C=C stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 202. Fragmentation patterns would likely involve the loss of CO, CH₃, and potentially cleavage of the naphthalene (B1677914) ring system.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is scarce. However, based on the known activities of structurally similar naphthalene-1,4-dione derivatives, it is plausible that this compound possesses anticancer and anti-inflammatory properties.
Hypothetical Anticancer Signaling Pathway
Many naphthoquinones exert their anticancer effects through the induction of oxidative stress and apoptosis. A possible signaling pathway is depicted below.
Caption: Hypothetical anticancer mechanism via ROS-induced apoptosis.
Hypothetical Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of similar compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Caption: Hypothetical anti-inflammatory mechanism via NF-κB inhibition.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized procedures based on the synthesis and isolation of similar compounds.
General Synthetic Protocol for 2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
General Protocol for Isolation from Chimaphila umbellata
This is a general procedure for the isolation of natural products from plant material and would need to be adapted for the specific isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Conclusion and Future Directions
This compound represents a promising yet understudied natural product. The information presented in this guide, based on predictions and data from analogous compounds, provides a foundational framework for future research. Experimental validation of the predicted physical and chemical properties is essential. Furthermore, comprehensive biological evaluation is required to elucidate the specific anticancer and anti-inflammatory mechanisms of this compound and to determine its potential as a therapeutic agent. Future studies should focus on the targeted synthesis or efficient isolation of this compound to enable detailed in vitro and in vivo investigations.
References
3-Hydroxychimaphilin: A Comprehensive Technical Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxychimaphilin, a naturally occurring naphthoquinone derivative found in the plant Chimaphila umbellata, has emerged as a compound of interest in oncological research. While direct studies on this compound are limited, research on its parent compound, chimaphilin (B162187), and extracts from Chimaphila umbellata provide significant insights into its potential anti-cancer properties. This technical guide synthesizes the available preclinical data, focusing on the anti-proliferative and cell death-inducing mechanisms of chimaphilin and C. umbellata extracts as a proxy for understanding the potential bioactivity of this compound. The information presented herein is intended to provide a foundational resource for further investigation into the therapeutic utility of this class of compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione | BOC Sciences |
| Synonym | This compound | InvivoChem |
| Molecular Formula | C₁₂H₁₀O₃ | BOC Sciences |
| Molecular Weight | 202.209 g/mol | BOC Sciences |
| Natural Source | Chimaphila umbellata | BOC Sciences |
| Appearance | Yellow powder | BOC Sciences |
| Purity | >98.0% | BOC Sciences |
Anti-Cancer Activity: Quantitative Data
The anti-proliferative effects of chimaphilin have been quantified in human breast cancer cells. The following table summarizes the available half-maximal inhibitory concentration (IC50) value.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Source |
| Chimaphilin | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 24 hours | 43.30 µM | [1] |
Note: As of the latest literature review, specific IC50 values for this compound have not been reported. The data for chimaphilin is presented as a close structural analog.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the research of chimaphilin and Chimaphila umbellata extracts are provided below. These protocols are foundational for the replication and extension of these studies.
Cell Viability and Proliferation Assays
1. MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 7 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., chimaphilin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Solubilization: Incubate for 2 to 4 hours until a purple precipitate is visible. Add 100 µL of a detergent reagent to solubilize the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
2. Clonogenic Assay for Long-Term Proliferation
This assay assesses the ability of a single cell to grow into a colony.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with the test compound for a specified duration.
-
Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid and then stain with a solution of crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
3. Wound Healing (Scratch) Assay for Cell Migration
This method is used to study cell migration in vitro.
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Apoptosis and Cell Death Assays
1. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
2. Western Blot for Apoptosis-Related Proteins
This technique is used to detect specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bad, Caspase-9, Caspase-3, PARP).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.
3. Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular production of ROS.
-
Cell Treatment: Treat cells with the test compound.
-
Probe Loading: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
In Vivo and Ex Vivo Assays
1. Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This ex vivo model is used to study the formation of new blood vessels.
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc soaked with the test compound onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.
-
Analysis: Observe and quantify the formation of new blood vessels in the CAM around the filter paper disc.
Signaling Pathways
Research on chimaphilin and Chimaphila umbellata extract suggests the involvement of at least two distinct cell death pathways.
1. ROS-Mediated Mitochondrial Apoptosis (Chimaphilin)
Studies on chimaphilin in MCF-7 breast cancer cells indicate that it induces apoptosis through a pathway initiated by the generation of reactive oxygen species (ROS).[1] This leads to a disruption of the mitochondrial membrane potential and the subsequent activation of the intrinsic apoptotic cascade.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by chimaphilin.
2. RIP1K/RIP3K-Mediated Necroptosis (Chimaphila umbellata Extract)
Research on a homeopathic mother tincture of Chimaphila umbellata in MCF-7 cells suggests the induction of a caspase-independent form of programmed cell death known as necroptosis.[2] This pathway is mediated by the activation of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3).
Caption: RIP1K/RIP3K-mediated necroptosis pathway induced by C. umbellata extract.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that compounds from Chimaphila umbellata, including chimaphilin and likely this compound, possess anti-cancer properties. The mechanisms of action appear to involve the induction of distinct cell death pathways, including apoptosis and necroptosis. However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in relevant animal models of cancer.
-
Synergistic Potential: Exploring the potential for synergistic effects when combined with standard chemotherapeutic agents.
This technical guide serves as a starting point for researchers and drug development professionals interested in the promising anti-cancer potential of this compound and related naphthoquinones. The detailed protocols and summarized data provide a solid foundation for designing and executing further investigations into this intriguing natural product.
References
Unveiling 3-Hydroxychimaphilin: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the phytochemical 3-Hydroxychimaphilin. It explores its roots in traditional medicine, delves into its pharmacological activities, provides detailed experimental methodologies, and visualizes its molecular interactions.
Introduction: From Traditional Healing to Scientific Scrutiny
This compound is a naturally occurring naphthoquinone found in plants of the Chimaphila genus, notably Chimaphila umbellata (Pipsissewa or Prince's Pine) and Chimaphila maculata (Spotted Wintergreen). These plants have a rich history of use in the traditional medicine of Native American tribes. Infusions and decoctions of the leaves were primarily employed to treat ailments of the urinary tract, such as kidney stones and bladder infections, as well as rheumatic conditions and skin sores. The common name "Pipsissewa" is believed to derive from a Creek word meaning "breaks into small pieces," referencing its use in breaking down kidney stones. Its traditional application as a diuretic and astringent further highlights its historical significance in treating urinary and inflammatory conditions. While often used interchangeably in literature, it is important to note that "chimaphilin" typically refers to 2,7-dimethyl-1,4-naphthoquinone, a closely related compound also found in Chimaphila species. This guide will focus on the available data for these closely related compounds, specifying where the data pertains to chimaphilin (B162187).
Pharmacological Activities: A Quantitative Perspective
Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the traditional uses of plants containing chimaphilin and its hydroxylated form. The primary areas of pharmacological interest include its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Chimaphilin has demonstrated notable cytotoxic and anti-metastatic effects in preclinical cancer models.
Table 1: In Vitro Anticancer Activity of Chimaphilin
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | Human Breast Cancer | IC50 | 43.30 µM (at 24h) | [1][2] |
Anti-Inflammatory and Antimicrobial Activities
While traditional use strongly suggests anti-inflammatory and antimicrobial effects, specific quantitative data such as Minimum Inhibitory Concentration (MIC) for microbial strains and IC50 values for inflammatory markers for this compound are not yet extensively documented in publicly available literature. The general antimicrobial properties of Chimaphila extracts are attributed to the presence of compounds like chimaphilin.
Mechanism of Action and Signaling Pathways
The anticancer effects of chimaphilin are attributed to its ability to induce apoptosis and inhibit cell migration and invasion through the modulation of key signaling pathways.
Induction of Apoptosis in Breast Cancer Cells
In human breast cancer MCF-7 cells, chimaphilin induces apoptosis through a pathway mediated by reactive oxygen species (ROS).[1][2] The proposed mechanism involves the following steps:
-
Chimaphilin treatment leads to an increase in intracellular ROS levels.
-
Elevated ROS disrupts the mitochondrial membrane potential.
-
This disruption leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bad.
-
These changes activate caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.
-
Activated caspase-3 cleaves poly ADP-ribose polymerase (PARP), leading to DNA fragmentation and cell death.
ROS-Mediated Apoptotic Pathway of Chimaphilin.
Inhibition of Osteosarcoma Metastasis
Chimaphilin has been shown to suppress the metastatic potential of human osteosarcoma cells by inhibiting the TGF-β1-induced epithelial-to-mesenchymal transition (EMT).[3] This process is critical for cancer cell invasion and metastasis. The key signaling pathways involved are:
-
PI3K/Akt Pathway: Chimaphilin blocks the phosphorylation of Akt, a key downstream effector of PI3K signaling.
-
ERK1/2 Pathway: The activation of ERK1/2, part of the MAPK signaling cascade, is also inhibited by chimaphilin.
-
Smad Pathway: Chimaphilin prevents the TGF-β1-mediated phosphorylation of Smad2/3, which are crucial for transducing the TGF-β signal to the nucleus.
By inhibiting these pathways, chimaphilin increases the expression of the epithelial marker E-cadherin while decreasing the expression of the mesenchymal marker vimentin (B1176767) and the EMT-inducing transcription factors Snail1 and Slug.
Inhibition of TGF-β1-Induced EMT by Chimaphilin.
Experimental Protocols
Isolation and Purification of Chimaphilin (General Procedure)
General Workflow for Isolation of this compound.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the routine quantification of this compound is crucial for quality control and pharmacokinetic studies. While a specific monograph is not available, a general approach can be described.
Table 2: General HPLC Parameters for Chimaphilin Analysis
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (potentially with a modifier like 0.1% formic acid) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV-Vis or Photodiode Array (PDA) detector, with wavelength set at the maximum absorbance for chimaphilin (e.g., around 260 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Future Directions and Conclusion
This compound and its related compound chimaphilin, with their origins in traditional medicine, present compelling avenues for modern drug discovery, particularly in oncology. The elucidation of their pro-apoptotic and anti-metastatic mechanisms provides a solid foundation for further investigation. However, significant research gaps remain. Future studies should focus on:
-
Quantitative Bioactivity: Determining the MIC values of this compound against a panel of clinically relevant microbes and its IC50 values against key inflammatory mediators.
-
In Vivo Efficacy: Translating the promising in vitro anticancer findings into animal models to assess efficacy, pharmacokinetics, and safety.
-
Protocol Optimization: Developing and validating standardized protocols for the isolation and analytical quantification of this compound to ensure reproducibility of research and for potential commercial development.
References
- 1. Chimaphilin induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chimaphilin inhibits human osteosarcoma cell invasion and metastasis through suppressing the TGF-β1-induced epithelial-to-mesenchymal transition markers via PI-3K/Akt, ERK1/2, and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 3-Hydroxychimaphilin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxychimaphilin, a naphthoquinone derivative, is a naturally occurring phytochemical found within a select group of plant species. As a hydroxylated analogue of chimaphilin (B162187), it belongs to a class of compounds that have garnered scientific interest for their potential biological activities. This technical guide provides an in-depth overview of the plant species known to contain this compound, methodologies for its study, and insights into its potential biological significance based on related compounds.
Plant Species Containing this compound and Related Compounds
This compound has been identified in plant species belonging to the genera Chimaphila and Pyrola, both of which are part of the Ericaceae family. The primary compound, chimaphilin, is a characteristic phytochemical of these plants.[1] While specific quantitative data for this compound is limited in publicly available literature, analysis of related compounds in these species provides valuable context for researchers.
One notable species is Chimaphila umbellata , commonly known as Pipsissewa or Prince's Pine. This plant is a well-documented source of chimaphilin.[1][2][3] Additionally, various Pyrola species have been reported to contain chimaphilin and its derivatives, including a compound referred to as 7'-hydroxychimaphilin, which is likely synonymous with this compound.
Table 1: Quantitative Data of Related Phenolic Compounds in Pyrola Species
| Compound | Plant Species | Concentration (mg/g dry weight) | Reference |
| Tannin | Pyrola decorata | 9.77–34.75 | [4] |
| Pyrola calliantha | 15.23–28.91 | [4] | |
| Pyrola renifolia | 12.45–18.67 | [4] | |
| Hyperoside | Pyrola decorata | 0.34–2.16 | [4] |
| Pyrola calliantha | 1.23–1.89 | [4] | |
| Pyrola renifolia | 0.87–1.11 | [4] | |
| Quercetin | Pyrola decorata | 0.062–0.147 | [4] |
| Pyrola calliantha | 0.098–0.132 | [4] | |
| Pyrola renifolia | 0.075–0.091 | [4] |
Experimental Protocols
The following sections detail representative experimental protocols for the extraction, isolation, and quantification of chimaphilin and its derivatives, which can be adapted for the study of this compound.
Protocol 1: Extraction and Isolation of Naphthoquinones from Chimaphila umbellata
This protocol is based on methods described for the bioassay-guided fractionation of Chimaphila umbellata to isolate chimaphilin.[2]
1. Plant Material Preparation:
-
Collect fresh aerial parts of Chimaphila umbellata.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Once fully dried, grind the material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Monitor the antifungal or other biological activity of each fraction to guide the isolation process. Chimaphilin and its derivatives are expected to be present in the less polar fractions (e.g., n-hexane and chloroform).
4. Isolation by Column Chromatography:
-
Subject the bioactive fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing under UV light.
-
Pool fractions containing the compound of interest and concentrate them.
-
Further purify the isolated compound using preparative HPLC if necessary.
Protocol 2: Quantification of Naphthoquinones by HPLC-MS/MS
This hypothetical protocol is adapted from established methods for the quantification of naphthoquinones in plant extracts.[4][5]
1. Standard Preparation:
-
Synthesize or isolate a pure standard of this compound.
-
Prepare a stock solution of the standard in methanol (B129727) (e.g., 1 mg/mL).
-
Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 1-1000 ng/mL).
2. Sample Preparation:
-
Extract the powdered plant material with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size).[5]
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Program: A linear gradient starting from 10% B, increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MS/MS Parameters: Optimize the precursor ion and product ion transitions for this compound using the pure standard. Monitor specific multiple reaction monitoring (MRM) transitions for quantification.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
Potential Signaling Pathways and Biological Activities
Direct studies on the biological activities and signaling pathways affected by this compound are scarce. However, research on its parent compound, chimaphilin, and other phytochemicals present in Chimaphila umbellata provides valuable insights into its potential therapeutic effects.
Chimaphilin has been reported to induce apoptosis in human breast cancer (MCF-7) and osteosarcoma cells.[2][3] The proposed mechanism involves the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1] In a study using yeast as a model organism, chimaphilin was found to affect pathways involved in cell wall biogenesis and transcription.[2]
Furthermore, other compounds isolated from Chimaphila umbellata, such as Ursolic Acid, have been shown to downregulate the Nuclear Factor-kappa B (NF-κB) signaling pathway .[6] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target in the development of anti-inflammatory drugs.[7][8] Additionally, phytochemicals are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is involved in cellular processes like proliferation, differentiation, and apoptosis.[9][10]
Given the structural similarity to chimaphilin and the co-occurrence with other bioactive molecules, it is plausible that this compound may also exhibit anti-inflammatory, anti-cancer, and other biological activities through the modulation of these or related signaling pathways.
Diagrams of Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be influenced by compounds found in Chimaphila and Pyrola species.
Caption: Potential inhibition of the NF-κB signaling pathway by compounds from Chimaphila umbellata.
Caption: General modulation of the MAPK signaling pathway by phytochemicals.
Caption: Experimental workflow for the study of this compound.
Conclusion
This compound represents a promising area for phytochemical research. While direct data on its quantification and biological activity are still emerging, the information available for its parent compound, chimaphilin, and the plant species in which it is found, provides a solid foundation for future investigations. The experimental protocols and potential signaling pathways outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related natural products. Further studies are warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Hydroxychimaphilin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimaphilin (B162187), a naturally occurring 2,7-dimethyl-1,4-naphthoquinone found in plants of the Chimaphila and Pyrola genera, has garnered significant interest due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties[1][2][3]. The introduction of a hydroxyl group at the 3-position of the naphthoquinone scaffold to yield 3-Hydroxychimaphilin is a promising strategy for modulating its physicochemical properties and potentially enhancing its therapeutic efficacy. Hydroxylated naphthoquinones often exhibit altered biological activity profiles. This document provides detailed protocols for the proposed synthesis of this compound and its subsequent derivatization, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Proposed Synthesis of this compound
Currently, a direct, documented synthesis of this compound is not available in the scientific literature. Therefore, a plausible two-step synthetic strategy is proposed, commencing with the synthesis of the chimaphilin backbone, followed by regioselective hydroxylation at the 3-position.
Part 1: Synthesis of Chimaphilin (2,7-dimethyl-1,4-naphthoquinone)
A practical approach to synthesizing the chimaphilin core involves a Diels-Alder reaction between a suitable diene and a benzoquinone, followed by oxidation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-toluquinone (1 equivalent) in a suitable solvent such as toluene.
-
Diels-Alder Reaction: To the stirred solution, add 2-methyl-1,3-butadiene (isoprene) (1.2 equivalents). Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion of the Diels-Alder reaction, cool the mixture to room temperature. Add a solution of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (2 equivalents), portion-wise. Stir the reaction mixture at room temperature until the oxidation is complete, as indicated by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure chimaphilin.
Part 2: Hydroxylation of Chimaphilin to this compound
The introduction of a hydroxyl group at the 3-position of the chimaphilin scaffold can be achieved through electrophilic hydroxylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve chimaphilin (1 equivalent) in a mixture of acetonitrile (B52724) and water.
-
Hydroxylation: To the stirred solution, add a hypervalent iodine reagent such as (diacetoxy)iodobenzene (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) (1.5 equivalents) in the presence of a catalytic amount of a transition metal salt like iron(III) chloride (FeCl₃)[4]. Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate) to afford this compound.
Synthesis of this compound Derivatives
The synthesized this compound can serve as a versatile intermediate for the preparation of various derivatives, which may exhibit improved pharmacokinetic properties or novel biological activities.
O-Alkylation (Ether Synthesis)
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.2 equivalents).
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether derivative by column chromatography.
O-Acylation (Ester Synthesis)
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a non-polar solvent like dichloromethane, and add a base such as triethylamine (B128534) or pyridine (B92270) (1.5 equivalents).
-
Cool the mixture in an ice bath and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude ester derivative by column chromatography.
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Expected Data
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) | Proposed Purification |
| 1 | Chimaphilin Synthesis | 1,4-Toluquinone, Isoprene, DDQ | Toluene | 60-70 | Column Chromatography |
| 2 | 3-Hydroxylation | Chimaphilin, PIFA, FeCl₃ | Acetonitrile/Water | 40-50 | Column Chromatography |
| 3a | O-Alkylation | This compound, Alkyl Halide, K₂CO₃ | DMF | 70-85 | Column Chromatography |
| 3b | O-Acylation | This compound, Acyl Halide, Pyridine | Dichloromethane | 75-90 | Column Chromatography |
Visualizations
Caption: Proposed synthetic workflow for this compound and its derivatives.
Potential Signaling Pathways and Biological Activity
While the specific biological targets of this compound are unknown, the parent compound, chimaphilin, has been reported to induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. It is hypothesized that this compound and its derivatives may interact with similar cellular pathways. Further research is warranted to elucidate the precise mechanism of action and to evaluate the therapeutic potential of these novel compounds.
Caption: Hypothesized apoptotic signaling pathway for this compound derivatives.
References
Application Notes and Protocols for the Quantification of 3-Hydroxychimaphilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxychimaphilin, a hydroxylated derivative of the naturally occurring naphthoquinone chimaphilin, is a compound of increasing interest in phytochemical and pharmacological research. Accurate and reliable quantification of this compound in various biological and botanical matrices is crucial for pharmacokinetic studies, metabolite identification, and quality control of herbal preparations. This document provides detailed application notes and experimental protocols for the analytical determination of this compound, focusing on modern chromatographic and mass spectrometric techniques. The methodologies outlined are designed to offer high sensitivity, selectivity, and reproducibility.
While specific validated methods for this compound are not widely published, the protocols herein are adapted from established methods for the quantification of structurally related hydroxylated naphthoquinones and chimaphilin. These methods can be validated in individual laboratories for the specific matrix of interest.
Analytical Methods Overview
The primary analytical technique for the quantification of this compound is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This approach offers superior sensitivity and selectivity compared to conventional HPLC with UV detection, which is particularly important when dealing with complex biological matrices.
Key Analytical Techniques:
-
UHPLC-MS/MS: The gold standard for quantitative bioanalysis, providing high sensitivity and specificity through Multiple Reaction Monitoring (MRM).
-
HPLC with UV/Vis or Diode Array Detection (DAD): A more accessible technique, suitable for the analysis of less complex samples or when higher concentrations of the analyte are expected.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters that can be expected when developing and validating an analytical method for this compound, based on data from related hydroxylated naphthoquinones.
Table 1: UHPLC-MS/MS Method Parameters for a Structurally Similar Analyte (5,8-dihydroxy-1,4-naphthoquinone)
| Parameter | Value | Reference |
| Linearity Range | 1 - 2000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | [1] |
| Intra-day Precision (RSD%) | < 15% | [1] |
| Inter-day Precision (RSD%) | < 15% | [1] |
| Accuracy (RE%) | -6.9% to 6.9% | [1] |
| Extraction Recovery | > 80% (Liquid-Liquid Extraction) | [1] |
Table 2: General Performance of Different Sample Preparation Techniques
| Sample Preparation Method | Typical Recovery | Matrix Effect | Throughput |
| Protein Precipitation (PPT) | 80-100% | High | High |
| Liquid-Liquid Extraction (LLE) | 85-110% | Medium | Medium |
| Solid-Phase Extraction (SPE) | 90-105% | Low | Low to Medium |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using UHPLC-MS/MS
This protocol is adapted from a validated method for a similar dihydroxy-naphthoquinone in rat plasma and is a robust starting point for method development.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as another naphthoquinone derivative).
-
Add 10 µL of 0.1 M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
2. UHPLC Conditions
-
Column: A C18 column is recommended (e.g., Venusil ASB C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound and the IS need to be determined by direct infusion of standard solutions. For a hydroxylated naphthoquinone, the precursor ion will likely be [M-H]-.
-
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Gas Flows (Nitrogen): Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
4. Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) for the following parameters: selectivity, linearity, range, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simpler and faster alternative to LLE, suitable for high-throughput analysis, though it may result in a greater matrix effect.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts, minimizing matrix effects, but is a more complex and time-consuming procedure.
-
Condition the SPE Cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB):
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Sample Loading:
-
To 100 µL of plasma, add 10 µL of IS and 100 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Inject into the UHPLC-MS/MS system.
-
Visualization of Workflows
Caption: General experimental workflow for the quantification of this compound.
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from sample preparation to data analysis. The choice of sample preparation method is a critical decision point that influences the cleanliness of the sample and the potential for matrix effects, which in turn can affect the accuracy and precision of the quantification.
Caption: Logical relationships in the analytical method development for this compound.
References
Application Notes and Protocols for 3-Hydroxychimaphilin in vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxychimaphilin, a derivative of the naturally occurring naphthoquinone chimaphilin, is a compound of interest for its potential anticancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies outlined are based on established cytotoxicity assays and the known mechanisms of the related compound, chimaphilin, which has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the mitochondrial pathway.
Data Presentation
While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activity of the parent compound, chimaphilin, against a human breast cancer cell line. This data can serve as a reference point for designing dose-response experiments for this compound.
| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |
| Chimaphilin | MCF-7 | 24 | 43.30[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if this compound induces apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3, to confirm apoptosis.
Materials:
-
Cancer cell lines
-
Caspase-3 colorimetric or fluorometric assay kit
-
Plate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Caspase Assay: Add the cell lysate to a 96-well plate and add the caspase-3 substrate.
-
Incubation and Measurement: Incubate the plate as per the kit's protocol and measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Quantify the caspase-3 activity based on the manufacturer's instructions and compare the activity in treated cells to untreated controls.
Mandatory Visualization
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for In Vivo Studies with 3-Hydroxychimaphilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxychimaphilin, a naphthoquinone derivative, belongs to a class of compounds that have demonstrated a range of biological activities, including potential anti-cancer and anti-inflammatory properties. While in vitro studies have begun to elucidate the mechanisms of action for related compounds like chimaphilin (B162187), comprehensive in vivo data on this compound is not yet available in published literature. These application notes provide a framework for conducting preclinical in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetics of this compound. The following protocols are based on established methodologies for similar compounds and can be adapted to investigate the therapeutic potential of this compound.
Data Presentation: Pharmacokinetics of Chimaphilin
While specific pharmacokinetic data for this compound is not available, the following table summarizes the pharmacokinetic parameters of the related compound, chimaphilin, in rats after a single oral administration. This data can serve as a preliminary guide for designing pharmacokinetic studies for this compound.
| Parameter | Value | Units |
| Tmax (Time to maximum concentration) | 0.5 | hours |
| Cmax (Maximum plasma concentration) | 1.28 | µg/mL |
| AUC(0-t) (Area under the curve) | 4.68 | µg·h/mL |
| t1/2 (Half-life) | 2.5 | hours |
Data adapted from a pharmacokinetic study of chimaphilin in rats.
Experimental Protocols
Note: The following protocols are general models and should be optimized for this compound based on preliminary in vitro and pilot in vivo studies.
In Vivo Anti-Cancer Efficacy: Murine Xenograft Model
This protocol outlines the use of a human tumor xenograft model in immunocompromised mice to assess the anti-tumor activity of this compound.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in appropriate media until the logarithmic growth phase.
-
Tumor Implantation:
-
Harvest and wash the cancer cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at various predetermined doses) or the vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
-
Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the animals for any clinical signs of toxicity.
-
-
Endpoint:
-
Euthanize the mice when the tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This model is used to evaluate the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle for this compound
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Pletysmometer or calipers
Procedure:
-
Animal Grouping and Pre-treatment:
-
Fast the rats overnight with free access to water.
-
Divide the rats into control and treatment groups (n=6-8 per group).
-
Administer this compound (at various doses), the vehicle, or the positive control orally or intraperitoneally.
-
-
Induction of Inflammation:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Signaling Pathways
Based on studies of chimaphilin and other naphthoquinones, this compound may exert its biological effects through the modulation of several key signaling pathways.
ROS-Mediated Mitochondrial Apoptosis Pathway
Many naphthoquinones induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.
PI3K/Akt and ERK1/2 Signaling Pathways in Cancer Metastasis
Chimaphilin has been shown to inhibit cancer cell invasion and metastasis by suppressing the PI3K/Akt and ERK1/2 signaling pathways.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines.
Conclusion
The provided application notes and protocols offer a starting point for the in vivo investigation of this compound. Due to the lack of specific data for this compound, a careful, stepwise approach is recommended, beginning with preliminary dose-ranging and toxicity studies. The successful application of these models will be crucial in determining the therapeutic potential of this compound and guiding its further development.
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 3-Hydroxychimaphilin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-inflammatory potential of 3-Hydroxychimaphilin. The protocols outlined below describe standard in vitro assays to measure the production of key inflammatory mediators and the expression of associated enzymes and signaling proteins.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The process is mediated by a variety of signaling molecules and pathways. Key players in the inflammatory cascade include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. The expression of these enzymes is, in turn, controlled by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]
Investigating the effect of this compound on these key markers and pathways can elucidate its potential as an anti-inflammatory agent.
Data Presentation: Summary of Expected Quantitative Data
The following table structure is provided for the systematic recording of experimental data obtained from the assays described below.
| Assay | Parameter Measured | Test Concentration (µM) | Result (e.g., IC50, % Inhibition) |
| Cell Viability | Cell viability (%) | 1, 10, 25, 50, 100 | - |
| Nitric Oxide (NO) Production | NO concentration (µM) | 1, 10, 25, 50 | - |
| Prostaglandin E2 (PGE2) Production | PGE2 concentration (pg/mL) | 1, 10, 25, 50 | - |
| Pro-inflammatory Cytokine Production (TNF-α) | TNF-α concentration (pg/mL) | 1, 10, 25, 50 | - |
| Pro-inflammatory Cytokine Production (IL-6) | IL-6 concentration (pg/mL) | 1, 10, 25, 50 | - |
| Pro-inflammatory Cytokine Production (IL-1β) | IL-1β concentration (pg/mL) | 1, 10, 25, 50 | - |
| iNOS Protein Expression | Relative protein expression | 10, 25, 50 | - |
| COX-2 Protein Expression | Relative protein expression | 10, 25, 50 | - |
| NF-κB (p65) Phosphorylation | Relative protein expression | 10, 25, 50 | - |
| p38 MAPK Phosphorylation | Relative protein expression | 10, 25, 50 | - |
| ERK1/2 MAPK Phosphorylation | Relative protein expression | 10, 25, 50 | - |
| JNK MAPK Phosphorylation | Relative protein expression | 10, 25, 50 | - |
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound is depicted below.
Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for inflammation studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO, PGE2, and cytokines; shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Protocol:
-
After treatment with this compound and LPS, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.[4]
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins like PGE2 and cytokines in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kits.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentrations based on the standard curve provided with the kit.
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins such as iNOS, COX-2, and the phosphorylated forms of NF-κB and MAPKs.[3]
-
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a housekeeping protein like β-actin or GAPDH as a loading control.
-
Signaling Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[3][6]
Caption: The canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are also key regulators of the inflammatory response.[2][7] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1, contributing to the expression of pro-inflammatory genes.
Caption: The MAPK signaling pathways (p38, JNK, ERK) activated by LPS.
By employing these standardized assays and understanding the underlying signaling pathways, researchers can effectively evaluate the anti-inflammatory properties of this compound and elucidate its mechanism of action.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitric oxide production from hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Hydroxychimaphilin in Phytomedicine: A Review of Available Scientific Literature
A comprehensive search of scientific databases and literature has revealed a significant lack of specific information on the compound 3-Hydroxychimaphilin. Despite extensive queries, no peer-reviewed articles, experimental studies, or pharmacological data detailing the isolation, characterization, or biological activities of this compound could be retrieved.
This absence of data prevents the creation of the requested detailed Application Notes and Protocols, as no quantitative data, experimental methodologies, or established signaling pathways for this compound are available in the public domain.
The parent compound, chimaphilin (B162187) , a naphthoquinone found in plants of the Chimaphila and Pyrola genera, is, however, a subject of scientific research.[1][2][3] These plants, particularly Chimaphila umbellata (commonly known as Pipsissewa), have a history of use in traditional medicine.[4][5]
As an alternative, we can provide a detailed report on the application of the parent compound, chimaphilin, in phytomedicine, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.
This proposed report on chimaphilin would include:
-
Quantitative Data Summary: Tables of reported biological activities, such as antifungal, antioxidant, and anticancer effects.[6][7]
-
Detailed Experimental Protocols: Methodologies for assays cited in the literature concerning chimaphilin.
-
Signaling Pathway and Workflow Diagrams: Graphviz diagrams illustrating the known or proposed mechanisms of action of chimaphilin.
We await your confirmation to proceed with the compilation of this detailed report on chimaphilin .
References
- 1. Phenolic Composition of the Leaves of Pyrola rotundifolia L. and Their Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nymf.bbg.org [nymf.bbg.org]
- 5. pfaf.org [pfaf.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal and antioxidant activities of the phytomedicine pipsissewa, Chimaphila umbellata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 3-Hydroxychimaphilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3-Hydroxychimaphilin using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for analogous compounds, such as other hydroxynaphthoquinones and phenolic compounds found in plant extracts, particularly from the Pyrolaceae family.[1][2][3][4] The provided methodology is intended as a robust starting point for method development and validation.
Introduction
This compound is a naturally occurring naphthoquinone found in plants of the Pyrola and Chimaphila genera. These compounds are of interest to researchers for their potential biological activities. Accurate and reliable quantitative analysis is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic studies in drug development. HPLC is a powerful technique for the separation, identification, and quantification of such compounds.[5] This application note outlines a suitable RP-HPLC method for this purpose.
Data Presentation
The following table summarizes the proposed HPLC method parameters for the analysis of this compound. These parameters are based on typical conditions for similar analytes and should be optimized for specific instrumentation and sample matrices.
| Parameter | Recommended Condition |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Expected Retention Time | ~15-20 minutes (requires experimental confirmation) |
| Limit of Detection (LOD) | To be determined during method validation |
| Limit of Quantification (LOQ) | To be determined during method validation |
Experimental Protocols
This section details the step-by-step methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Methanol (B129727) (for sample extraction, HPLC grade)
-
0.22 µm syringe filters
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from plant material)
-
Extraction: Accurately weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
HPLC System Setup and Operation
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). Degas both mobile phases before use.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including blank injections (mobile phase), standard solutions for the calibration curve, and the prepared sample solutions.
-
Data Acquisition: Inject the samples and acquire the chromatograms.
Data Analysis
-
Calibration Curve: Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Phytochemical Composition, Antioxidant Activity and HPLC Fingerprinting Profiles of Three Pyrola Species from Different Regions | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. arlok.com [arlok.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Hydroxychimaphilin Extraction from Chimaphila umbellata
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3-Hydroxychimaphilin from Chimaphila umbellata.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, often referred to as chimaphilin, is a naturally occurring naphthoquinone found in plants of the Chimaphila genus. It is recognized for its potential therapeutic properties, including antifungal and anticancer activities, making it a compound of interest for drug development.[1][2]
Q2: Which extraction methods are most effective for isolating this compound?
A2: Several methods can be employed, with the choice depending on available equipment, desired yield, and extraction time. Common techniques include conventional methods like Soxhlet extraction and modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[3][4] Advanced methods like UAE and MAE are often favored for their reduced extraction times and lower solvent consumption.[5][6]
Q3: What solvents are recommended for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of the target compound. For phenolic compounds like this compound, solvents such as ethanol (B145695), methanol (B129727), and their aqueous mixtures are commonly used.[7][8] One study suggests that 50% methanol can be effective for extracting substances from Chimaphila umbellata.[9] The optimal solvent or solvent mixture should be determined experimentally.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound.[1][9] This technique allows for the separation and quantification of the target compound from a complex mixture of phytochemicals.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
Low Extraction Yield
Q: I am experiencing a very low yield of this compound. What are the potential causes and solutions?
A: Low yield is a common issue in natural product extraction. Here are several factors to consider:
-
Plant Material Quality:
-
Possible Cause: The concentration of this compound can vary depending on the age, geographical origin, and storage conditions of the Chimaphila umbellata plant material. The compound's concentration is known to decrease from the roots to the fruits.[2]
-
Recommended Solution: Whenever possible, use freshly harvested or properly dried and stored plant material. Ensure the correct plant part (e.g., leaves, roots) is being used for extraction. The material should be finely ground to increase the surface area for solvent penetration.
-
-
Incomplete Extraction:
-
Possible Cause: The solvent may not be effectively penetrating the plant matrix to dissolve the this compound. This can be due to an inappropriate solvent, insufficient extraction time, or a suboptimal solvent-to-solid ratio.
-
Recommended Solution:
-
Optimize Solvent: Experiment with different solvents and their aqueous mixtures (e.g., 50-80% ethanol or methanol).
-
Adjust Solvent-to-Solid Ratio: Increasing the solvent-to-solid ratio can enhance extraction efficiency. A common starting point is 10:1 to 30:1 (mL of solvent to g of plant material).[10][11][12]
-
Extend Extraction Time: Ensure the extraction time is sufficient for the chosen method. For instance, Soxhlet extraction may require 16-20 hours, while UAE and MAE are significantly shorter.[13][14]
-
-
-
Compound Degradation:
-
Possible Cause: this compound, like many phenolic compounds, can be sensitive to high temperatures, prolonged light exposure, and pH changes, leading to degradation during extraction.[15]
-
Recommended Solution:
-
Control Temperature: For methods involving heat, such as Soxhlet and MAE, use the lowest effective temperature to minimize degradation.[16][17][18]
-
Protect from Light: Conduct the extraction and subsequent processing steps in a dark or amber-colored glassware to prevent photodegradation.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote the degradation of phenolic compounds.
-
-
Impure Extract
Q: My extract contains a high level of impurities. How can I improve its purity?
A: The presence of impurities can interfere with downstream applications and quantification.
-
Suboptimal Solvent Selection:
-
Possible Cause: The chosen solvent may be co-extracting a wide range of other compounds along with this compound.
-
Recommended Solution: Experiment with solvents of varying polarities to selectively extract the target compound. A preliminary liquid-liquid extraction with a non-polar solvent like hexane (B92381) can be used to remove lipids and chlorophyll (B73375) before the main extraction.
-
-
Inefficient Post-Extraction Cleanup:
-
Possible Cause: The crude extract has not been sufficiently purified.
-
Recommended Solution: Employ chromatographic techniques for purification. Column chromatography with silica (B1680970) gel or Sephadex is a common method for separating phytochemicals.[2]
-
Data Presentation: Comparison of Extraction Methods
The following table provides an illustrative comparison of different extraction methods for phenolic compounds. The actual yields of this compound may vary based on the specific experimental conditions.
| Extraction Method | Typical Solvent | Temperature Range (°C) | Extraction Time | Relative Yield | Advantages | Disadvantages |
| Soxhlet Extraction | Ethanol, Methanol | Boiling point of solvent | 16-24 hours | Moderate to High | Thorough extraction, simple setup.[13][14] | Time-consuming, large solvent volume, potential for thermal degradation of compounds.[19] |
| Ultrasound-Assisted Extraction (UAE) | 50-70% Ethanol | 40-65 | 20-40 minutes | High | Fast, efficient, reduced solvent and energy consumption.[20][21][22] | Localized high temperatures can cause degradation if not controlled. |
| Microwave-Assisted Extraction (MAE) | 70-80% Methanol | 50-100 | 5-15 minutes | High to Very High | Very fast, highly efficient, low solvent usage.[5][23][24] | Requires specialized equipment, potential for localized overheating.[25] |
Note: This table provides general ranges and comparisons. Optimal conditions and yields must be determined empirically for the specific application. A study on Chimaphila umbellata indicated that a 50% methanol solution was effective in extracting a high content of various substances as identified by HPLC.[9]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Preparation of Plant Material:
-
Dry the aerial parts of Chimaphila umbellata at room temperature in a well-ventilated, dark place.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1).
-
Place the beaker in an ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the temperature to 50°C.[15]
-
Sonicate for 30 minutes.
-
-
Post-Extraction Processing:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Dry the concentrated extract to a constant weight.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the solution using HPLC with a suitable standard for this compound to determine the yield.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol provides a general framework for MAE. Parameters should be optimized based on the specific microwave system used.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Chimaphila umbellata as described in the UAE protocol.
-
-
Extraction Procedure:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 80% methanol (solvent-to-solid ratio of 20:1).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 10 minutes. Set the temperature limit to 80°C.
-
-
Post-Extraction Processing:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.
-
-
Quantification:
-
Quantify the this compound content using HPLC.
-
Protocol 3: Soxhlet Extraction of this compound
This is a conventional and thorough extraction method.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Chimaphila umbellata as described in the UAE protocol.
-
-
Extraction Procedure:
-
Place 20 g of the powdered plant material in a cellulose (B213188) extraction thimble.[26]
-
Place the thimble inside the Soxhlet extractor.
-
Fill a 500 mL round-bottom flask with 300 mL of ethanol.
-
Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 16-20 hours, ensuring a consistent cycle rate.[13]
-
-
Post-Extraction Processing:
-
After extraction, cool the apparatus.
-
Remove the solvent from the extract using a rotary evaporator.
-
-
Quantification:
-
Determine the yield of this compound using HPLC.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Microwave-assisted extractions of active ingredients from plants - UM Research Repository [eprints.um.edu.my]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. waterboards.ca.gov [waterboards.ca.gov]
- 14. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. soxhlet extraction method: Topics by Science.gov [science.gov]
- 25. researchgate.net [researchgate.net]
- 26. camlab.co.uk [camlab.co.uk]
Technical Support Center: Purification of Synthetic 3-Hydroxychimaphilin
Disclaimer: The following troubleshooting guides and protocols are based on general principles of organic synthesis and purification. Due to the limited specific information available for 3-Hydroxychimaphilin, these recommendations should be adapted based on the observed properties of the compound and its impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic this compound.
Issue 1: Low Recovery After Column Chromatography
-
Question: I am losing a significant amount of my this compound product during column chromatography. What are the potential causes and solutions?
-
Answer: Low recovery from a chromatography column can stem from several factors.[1][2] One common issue is the decomposition of the compound on the silica (B1680970) gel.[1] To test for this, you can spot a solution of your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear. If your compound is unstable on silica, you might consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[1] Another possibility is that the compound is not eluting from the column. This could be because the solvent system is not polar enough. You can try gradually increasing the polarity of your eluent. It's also possible that your compound is highly diluted and you are not detecting it in the collected fractions. Try concentrating a few fractions where you expect your product to be and re-analyzing them.[1]
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe persistent impurities in my this compound sample when analyzed by HPLC and NMR. How can I remove these?
-
Answer: The presence of persistent impurities suggests that they have similar properties to your target compound, making separation difficult.[] First, it's crucial to identify the nature of these impurities. Organic impurities can arise from starting materials, by-products, intermediates, or degradation products.[4][5][6] If the impurities are acidic or basic, an acid-base extraction could be an effective purification step prior to chromatography.[7][8][9][10] This technique separates compounds based on their different solubilities in aqueous and organic layers at various pH levels.[7][10] If the impurities are neutral and have similar polarity to your product, you may need to optimize your chromatography conditions.[11][12] This can involve trying a different stationary phase or a more selective mobile phase. Gradient elution, where the solvent polarity is changed during the separation, can also improve resolution.[12] Recrystallization is another powerful technique for purifying solid compounds and may be effective if the impurities have different solubility profiles than your product.[13][14][15][16][17][18][19]
Issue 3: Oiling Out During Recrystallization
-
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[20] To prevent this, you can try adding more solvent to the hot solution to ensure the compound is fully dissolved before cooling.[20] If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.[20] It's also important to ensure a slow cooling rate, as rapid cooling can promote oiling out.[14] Insulating the flask can help with this. If the issue persists, it might indicate the presence of significant impurities that are depressing the melting point of your compound. In this case, a preliminary purification step like column chromatography might be necessary before attempting recrystallization.
Frequently Asked Questions (FAQs)
1. How do I choose the best purification method for this compound?
The choice of purification method depends on the physical state of your compound (solid or liquid) and the nature of the impurities.[18][21][22] For solid compounds, recrystallization is often a good starting point if the impurities have different solubilities.[15][16][21] Column chromatography is a versatile technique for both solid and liquid compounds and is excellent for separating mixtures based on polarity.[11][23] If you suspect acidic or basic impurities, an acid-base extraction is a highly effective initial purification step.[7][8][9][24]
2. What are the best ways to assess the purity of my final product?
A combination of methods is recommended for a reliable purity assessment.[25][26][27]
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary idea of the number of components in your sample.[26]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all components in a mixture.[28][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to detect and quantify impurities.[30][31]
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity for a solid compound. Impurities tend to broaden and depress the melting point.[25][27]
3. My yield is very low after purification. What are the common causes?
Low yields can result from several factors throughout the synthesis and purification process.[2][20][32] During the reaction, incomplete conversion, side reactions, or product decomposition can reduce the theoretical yield.[2] In the workup and purification stages, material can be lost during transfers, extractions, and filtration.[2][20] As mentioned in the troubleshooting guide, product decomposition on silica gel during chromatography is a common cause of low recovery.[1] Overly aggressive solvent removal (e.g., on a rotary evaporator) can also lead to the loss of volatile products.[2]
Data Presentation: Comparison of Purification Techniques
The following table presents hypothetical data for the purification of a 10g crude sample of synthetic this compound, illustrating the effectiveness of different techniques.
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) | Solvent Consumption (mL) | Time (hours) |
| Single Recrystallization | 85 | 95 | 70 | 200 | 3 |
| Flash Column Chromatography | 85 | 98 | 80 | 1000 | 5 |
| Acid-Base Extraction followed by Recrystallization | 85 (with acidic/basic impurities) | 97 | 65 | 400 | 4 |
| Preparative HPLC | 98 | >99.9 | 90 | 500 | 8 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your product a retention factor (Rf) of approximately 0.3.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial, non-polar eluent. Ensure the packing is uniform to avoid channeling.[23]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
If using gradient elution, gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the stationary phase.[12]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid this compound by recrystallization.[15][16][19]
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[16]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[14]
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[15]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromtech.com [chromtech.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recrystallization [sites.pitt.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 18. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. studymind.co.uk [studymind.co.uk]
- 22. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 23. quora.com [quora.com]
- 24. grokipedia.com [grokipedia.com]
- 25. moravek.com [moravek.com]
- 26. researchgate.net [researchgate.net]
- 27. Reddit - The heart of the internet [reddit.com]
- 28. benchchem.com [benchchem.com]
- 29. uhplcs.com [uhplcs.com]
- 30. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 31. emerypharma.com [emerypharma.com]
- 32. quora.com [quora.com]
Technical Support Center: Scaling Up 3-Hydroxychimaphilin Production
Disclaimer: Information regarding the specific biosynthetic pathway and large-scale production of 3-hydroxychimaphilin is limited in current scientific literature. This guide is constructed based on established principles and challenges encountered in the production of structurally similar plant-derived naphthoquinones, such as plumbagin (B1678898) and shikonin. The proposed methodologies and troubleshooting advice are intended to serve as a foundational resource for researchers in this area.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to produce at scale?
A1: this compound is a hydroxylated derivative of chimaphilin (B162187), a naphthoquinone-type natural product found in plants of the Chimaphila (wintergreen) and Pyrola genera. Scaling up its production is challenging due to several factors:
-
Low abundance in natural sources: Like many secondary metabolites, this compound is likely present in low concentrations in its native plants, making extraction and purification inefficient and not scalable.
-
Incomplete knowledge of biosynthesis: The precise enzymatic pathway for chimaphilin and its hydroxylated form is not well-elucidated. This knowledge gap hinders efforts in metabolic engineering and heterologous production.
-
Complexity of chemical synthesis: The chemical synthesis of naphthoquinones can be complex, often requiring multiple steps, harsh reagents, and leading to low overall yields.
-
Potential cytotoxicity: Naphthoquinones can exhibit cytotoxicity, which can be problematic for microbial hosts in heterologous production systems, limiting achievable titers.
Q2: What are the primary strategies for producing this compound?
A2: The main strategies for producing this compound, inferred from similar compounds, include:
-
Extraction from natural plant sources: This is the traditional method but is often not economically viable for large-scale production.
-
Plant cell and hairy root cultures: These in vitro systems can offer a more controlled and sustainable production environment compared to whole plants. Hairy root cultures, in particular, are known for their genetic stability and relatively high growth rates.
-
Heterologous production in microbial hosts: This involves identifying the biosynthetic genes from the source plant and expressing them in a well-characterized microorganism like Escherichia coli or Saccharomyces cerevisiae. This approach offers the potential for high-density fermentation and scalable production.
-
Chemoenzymatic synthesis: This hybrid approach uses a combination of chemical synthesis to create a precursor molecule and enzymatic steps for specific modifications, such as hydroxylation.
Q3: What is the likely biosynthetic pathway for this compound?
A3: Based on the biosynthesis of other plant naphthoquinones like plumbagin, this compound is likely synthesized via the polyketide pathway. A key enzyme, a type III polyketide synthase (PKS), would catalyze the condensation of precursor molecules derived from primary metabolism to form the core naphthoquinone scaffold. Subsequent tailoring enzymes, such as hydroxylases (e.g., cytochrome P450 monooxygenases) and methyltransferases, would then modify this scaffold to produce chimaphilin and finally this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield from Plant Extraction | 1. Suboptimal plant material (age, growing conditions). 2. Inefficient extraction solvent or method. 3. Degradation of the compound during extraction. | 1. Harvest plants at the developmental stage of maximum compound accumulation. 2. Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). 3. Employ extraction methods that minimize exposure to high temperatures and light. |
| Failure to Establish Hairy Root Cultures | 1. Low susceptibility of the plant species to Agrobacterium rhizogenes. 2. Contamination during co-cultivation. 3. Inappropriate explant material. | 1. Test different strains of A. rhizogenes. 2. Ensure sterile technique and use appropriate antibiotics to eliminate bacteria after transformation. 3. Use young, actively growing tissues such as leaf discs or stem segments as explants. |
| No or Low Product Titer in Heterologous Host (E. coli / Yeast) | 1. Poor expression or insolubility of the plant biosynthetic enzymes (e.g., PKS, hydroxylase). 2. Lack of necessary precursors in the host organism. 3. Toxicity of this compound to the host. 4. Codon usage of the plant genes is not optimal for the microbial host. | 1. Optimize expression conditions (e.g., lower temperature, different promoters). Co-express chaperones to aid in protein folding. 2. Engineer the host's metabolic pathways to enhance the supply of precursors like malonyl-CoA. 3. Implement in situ product removal strategies (e.g., using an adsorbent resin in the culture medium). 4. Synthesize codon-optimized versions of the plant genes for the chosen host. |
| Hydroxylation Step is Inefficient (Precursor Accumulates) | 1. The heterologously expressed hydroxylase (e.g., a cytochrome P450) is inactive. 2. Lack of a compatible cytochrome P450 reductase (CPR) partner. 3. Suboptimal cofactor availability (NADPH). | 1. Confirm enzyme expression via Western blot. Test different hydroxylase candidates if available. 2. Co-express a CPR from the source plant or a known compatible partner. 3. Engineer the host to improve NADPH regeneration. |
Data Presentation: Comparative Yields of Analogous Naphthoquinones
The following tables provide a summary of reported yields for similar naphthoquinones from various production methods. This data can serve as a benchmark for researchers working on this compound.
Table 1: Plumbagin Production Yields
| Production Method | Source Organism | Yield | Reference(s) |
| Solvent Extraction | Plumbago zeylanica (roots) | 2.81% (w/w) | [1][2] |
| Solvent Extraction | Plumbago indica (in vitro roots) | 342.15 mg/g | [3] |
| Solvent Extraction | Plumbago zeylanica (acetone root extract) | 0.85 mg/g | [4] |
Table 2: Shikonin Production Yields
| Production Method | Source Organism/System | Yield/Productivity | Reference(s) |
| Hairy Root Culture (air-lift fermenter) | Lithospermum erythrorhizon | ~5 mg/day | [5][6] |
| Hairy Root Culture (two-phase bubble column) | Lithospermum erythrorhizon | 572.6 mg/L (after 54 days) | [7] |
Table 3: Juglone (B1673114) Production Yields
| Production Method | Source Organism | Yield | Reference(s) |
| Ultrasonic & Microwave Assisted Extraction | Juglans nigra (green husk) | 836.45 µg/g | [8][9] |
| Solvent Extraction | Juglans regia (green husk) | 20.56 to 42.78 mg/100g | [10] |
Experimental Protocols
Protocol 1: General Procedure for Induction of Hairy Root Cultures for Secondary Metabolite Production
This protocol describes a general method for inducing hairy root cultures from plant explants using Agrobacterium rhizogenes.
Materials:
-
Young, healthy plant explants (e.g., leaves, stems)
-
Agrobacterium rhizogenes strain (e.g., ATCC 15834)
-
Murashige and Skoog (MS) medium, hormone-free
-
Antibiotics (e.g., cefotaxime, carbenicillin)
-
Sterile water, petri dishes, scalpels, and filter paper
Procedure:
-
Prepare Explants: Surface sterilize the plant material. Cut the material into small pieces (e.g., 1 cm² leaf discs).
-
Inoculation: Wound the explants with a sterile scalpel and immerse them in a suspension of A. rhizogenes for 15-30 minutes.
-
Co-cultivation: Blot the explants dry on sterile filter paper and place them on solid, hormone-free MS medium. Incubate in the dark for 2-3 days.
-
Bacterial Elimination: Transfer the explants to fresh MS medium containing an antibiotic (e.g., 500 mg/L cefotaxime) to kill the remaining Agrobacterium. Subculture every 1-2 weeks onto fresh antibiotic-containing medium until no bacterial growth is observed.
-
Establishment of Hairy Root Lines: Hairy roots will begin to emerge from the wound sites within a few weeks. Excise individual roots and transfer them to fresh, hormone-free, antibiotic-free MS medium.
-
Cultivation and Scaling Up: Once established, the hairy root lines can be maintained by regular subculturing in liquid or on solid MS medium.
Protocol 2: Generalized Method for Heterologous Production of a Plant Naphthoquinone in E. coli
This protocol outlines the basic steps for expressing a putative plant polyketide synthase (PKS) gene in E. coli to produce a naphthoquinone backbone.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression vector (e.g., pET series)
-
Codon-optimized PKS gene sequence
-
LB medium and appropriate antibiotics
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Precursor feeding chemical (if necessary, e.g., malonate)
Procedure:
-
Gene Cloning: Clone the codon-optimized PKS gene into the expression vector under the control of an inducible promoter (e.g., T7).
-
Transformation: Transform the resulting plasmid into the E. coli expression host.
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and reduce the temperature to 18-25°C.
-
Precursor Feeding (Optional): If precursor limitation is a concern, supplement the culture medium with precursors like malonate.
-
Cultivation: Continue to incubate the culture for 24-72 hours.
-
Extraction and Analysis: Harvest the cells by centrifugation. Lyse the cells and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of the expected naphthoquinone product using techniques such as HPLC and LC-MS.
Visualizations
Caption: Hypothetical biosynthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in heterologous production.
References
- 1. seejph.com [seejph.com]
- 2. kuey.net [kuey.net]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. phytojournal.com [phytojournal.com]
- 5. Shikonin production and secretion by hairy root cultures of Lithospermum erythrorhizon | Semantic Scholar [semanticscholar.org]
- 6. Shikonin production and secretion by hairy root cultures of Lithospermum erythrorhizon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
Technical Support Center: Overcoming Solubility Challenges of 3-Hydroxychimaphilin in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Hydroxychimaphilin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring naphthoquinone found in plants of the Pyrola and Chimaphila genera. Like many hydrophobic natural products, it has low aqueous solubility, which can lead to precipitation in biological assays, resulting in inaccurate and irreproducible data.
Q2: What are the recommended initial solvents for dissolving this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[1] this compound is also reported to be soluble in other organic solvents such as ethanol (B145695), dimethylformamide (DMF), chloroform, dichloromethane, and acetone. It is advisable to start with a high-concentration stock solution in 100% DMSO.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous assay medium. What can I do?
A3: This is a common issue known as "crashing out." Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium, as higher concentrations can be toxic to cells.[2]
-
Use a Co-solvent: A mixture of solvents can sometimes maintain solubility better than a single one. For instance, a combination of DMSO and ethanol might be effective.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform serial dilutions in a mixture of the organic solvent and the aqueous buffer to gradually decrease the solvent concentration.
-
Gentle Warming and Mixing: Briefly warming the assay medium to 37°C and vortexing while adding the stock solution can help keep the compound in solution.
-
Solubilizing Agents: Consider the use of surfactants like Tween 80 or complexing agents such as cyclodextrins to enhance aqueous solubility.[1]
Q4: Are there any alternatives to DMSO?
A4: Yes, if DMSO is incompatible with your assay, you can explore other options like ethanol or DMF. However, it is crucial to perform vehicle control experiments to assess the impact of these solvents on your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudy or precipitated stock solution in DMSO | The compound has not fully dissolved or has precipitated upon storage. | - Gently warm the solution in a 37°C water bath. - Use a vortex or sonicator to aid dissolution. - If precipitation persists, prepare a fresh stock solution. |
| Precipitation in the final assay medium | The compound has exceeded its solubility limit in the aqueous environment. | - Lower the final concentration of this compound. - Decrease the final percentage of the organic solvent. - Employ solubility enhancers like Tween 80 or cyclodextrins.[1] - Prepare a fresh dilution for each experiment. |
| Inconsistent or non-reproducible assay results | Variability in compound solubility and concentration between experiments. | - Standardize the protocol for preparing stock and working solutions. - Ensure the stock solution is completely clear before each use. - Visually inspect the final assay medium for any signs of precipitation before starting the experiment. |
| High background or artifacts in the assay | Compound aggregation leading to non-specific interactions. | - Visually inspect the solution for turbidity. - Consider using dynamic light scattering (DLS) to detect aggregates. - Reformulate with anti-aggregation agents like non-ionic surfactants. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | 10-50 mM | Recommended as the primary solvent for creating stock solutions. |
| Ethanol | May be soluble | 1-10 mM | Can be used as an alternative to DMSO or as a co-solvent. |
| Dimethylformamide (DMF) | May be soluble | 1-10 mM | Another alternative to DMSO, but its compatibility with the specific assay must be verified. |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | < 10 µM | Direct dissolution in aqueous buffers is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 202.21 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh 2.02 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear, particle-free solution should be obtained.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication in a water bath can also be used.
-
Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol is a general guideline for assessing the cytotoxicity of this compound against a chosen cell line. Optimization of cell density and incubation times is recommended.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the 96-well plate with cells at a predetermined optimal density and incubate overnight to allow for cell attachment (for adherent cells).
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway Diagram
While direct evidence for this compound is limited, based on the known anti-inflammatory activity of structurally related quinones and plant extracts containing chimaphilin (B162187) derivatives, a plausible mechanism of action is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
References
Technical Support Center: Refining Bioassay Protocols for 3-Hydroxychimaphilin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassay protocols for 3-Hydroxychimaphilin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and concentration range for preparing this compound stock solutions?
A1: this compound is a small lipophilic molecule. For cell-based assays, it is recommended to dissolve it in a sterile, cell-culture grade solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For subsequent experiments, this stock should be diluted in the appropriate assay buffer or cell culture medium. To avoid solvent toxicity, the final concentration of DMSO in the assay should typically be kept below 0.5% (v/v). It is crucial to run a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent itself.[1]
Q2: How can I determine the appropriate cell seeding density for my assay?
A2: The optimal cell seeding density depends on the cell type, the duration of the assay, and the specific endpoint being measured. It is recommended to perform a cell titration experiment to determine the density that allows for logarithmic growth throughout the experiment and provides a robust signal-to-noise ratio. For quantitative results, it's important to optimize the number of cells plated to ensure linearity of the response.[2] Seeding too few cells may result in a weak signal, while over-confluency can lead to inconsistencies and cell stress, affecting the results.[2]
Q3: What are the best practices for storing this compound to maintain its stability and activity?
A3: As with many phenolic compounds, this compound may be susceptible to degradation by light, heat, and oxidation. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The powder form should be stored in a cool, dark, and dry place. Always check the manufacturer's recommendations for specific storage conditions.
Q4: Which positive controls are suitable for an anti-inflammatory assay involving this compound?
A4: For an anti-inflammatory assay, a known anti-inflammatory agent should be used as a positive control. For example, in a lipopolysaccharide (LPS)-stimulated macrophage model, a compound like dexamethasone (B1670325) or a specific inhibitor of a relevant signaling pathway (e.g., an NF-κB inhibitor) can be used to validate the assay's responsiveness.
Troubleshooting Guides
Problem 1: High Background Signal in Fluorescence-Based Assays
| Possible Cause | Solution |
| Autofluorescence from this compound or cell components. | Use red-shifted fluorescent dyes (>570 nm) to minimize interference from cellular autofluorescence, which is more prominent in the green range.[1] It is also highly recommended to use phenol (B47542) red-free media, as phenol red exhibits high autofluorescence.[1] |
| Non-specific binding of antibodies or reagents. | Increase the number and duration of wash steps. Optimize the concentration of the blocking buffer and ensure it is appropriate for the assay.[2] |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, as it can affect cellular metabolism and assay readouts.[3][4] |
| Plate type. | For fluorescence assays, use black microplates with clear bottoms to minimize background and crosstalk between wells.[1] |
Problem 2: Low or No Signal in Bioassays
| Possible Cause | Solution |
| Incorrect reagent preparation or storage. | Ensure all reagents are prepared according to the manufacturer's instructions and have been stored correctly to prevent degradation.[5] Equilibrate all reagents to the specified assay temperature before use.[5] |
| Suboptimal concentration of this compound. | The compound may not be active at the tested concentrations. Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient incubation time. | The incubation time with this compound may be too short to elicit a biological response. A time-course experiment is recommended to determine the optimal incubation period. |
| Low enzyme activity in enzyme-based assays. | Ensure that the assay buffer is at the optimal temperature for enzyme activity.[5] Check the shelf life of the enzyme and store it properly. |
Problem 3: High Variability Between Replicates
| Possible Cause | Solution |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and avoid introducing bubbles. Pipetting errors can lead to a non-linear standard curve.[5] |
| Edge effects in microplates. | To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile water or PBS and do not use them for experimental samples.[2] |
| Uneven distribution of reagents. | After adding reagents, gently tap the plate a few times to ensure thorough mixing within the wells.[5] |
| Cell health and passage number. | Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic and genotypic changes, affecting experimental outcomes.[4] Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO (100 µL/well) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS + known inhibitor).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of this compound.[7]
Methodology:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of this compound. Use a known antioxidant like ascorbic acid or Trolox as a positive control.[8]
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Quantitative Data Summary
The following tables are templates for summarizing your experimental data.
Table 1: Cytotoxicity of this compound (Example Data)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 95.6 | ± 4.8 |
| 50 | 75.3 | ± 6.2 |
| 100 | 45.1 | ± 5.5 |
Table 2: IC50 Values for Bioactivity of this compound (Example Data)
| Assay | IC50 (µM) |
| DPPH Radical Scavenging | 25.4 |
| NO Inhibition in RAW 264.7 cells | 15.8 |
| Enzyme X Inhibition | 32.1 |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for evaluating this compound bioactivity.
Caption: Potential inhibitory points of this compound in inflammatory pathways.
References
- 1. selectscience.net [selectscience.net]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. mdpi.com [mdpi.com]
- 7. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Degradation of 3-Hydroxychimaphilin
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of 3-Hydroxychimaphilin during storage and experimental handling. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what class of compounds does it belong?
This compound is a naturally occurring compound belonging to the 1,4-naphthoquinone (B94277) class. Naphthoquinones are known for their diverse biological activities and are characterized by a naphthalene (B1677914) ring system with two ketone groups. The stability of these compounds can be influenced by their substituents.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of related 1,4-naphthoquinones, the primary factors that can lead to the degradation of this compound are:
-
pH: 1,4-naphthoquinones can be unstable in alkaline or strongly acidic conditions. They are generally more stable in neutral to slightly acidic environments.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidizing and Reducing Agents: The quinone moiety is susceptible to redox reactions, which can lead to degradation.
-
Presence of Metal Ions: Certain metal ions, such as iron salts, have been reported to cause discoloration and potential degradation of related compounds like chimaphilin.
Q3: What are the visual indicators of this compound degradation?
A color change of a this compound solution is a primary indicator of degradation. As a yellow crystalline substance, a significant darkening or change in the solution's color, often to a brownish hue, suggests the formation of degradation products. If a noticeable color change occurs, it is recommended to prepare a fresh solution.
Q4: How should I store solid this compound?
To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and kept in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
Q5: What is the best way to prepare and store solutions of this compound?
For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary:
-
Use a buffer to maintain a slightly acidic to neutral pH (e.g., pH 4-7).
-
Store solutions in amber vials or protect them from light.
-
For short-term storage (a few hours to a day), refrigeration (2-8 °C) is advisable.
-
For longer-term storage, freezing (-20 °C or below) may be an option, but it is crucial to conduct a freeze-thaw stability study to ensure the compound does not degrade during this process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock or working solutions. | Prepare fresh solutions before each experiment. If using stored solutions, perform a quick purity check using a validated analytical method (e.g., HPLC). |
| Color of the solution has changed (e.g., darkened). | Degradation of the compound due to exposure to light, inappropriate pH, or high temperature. | Discard the solution and prepare a fresh one. Review storage and handling procedures to identify and mitigate the cause of degradation. |
| Precipitate forms in a stored solution. | Poor solubility at the storage temperature or formation of insoluble degradation products. | Allow the solution to come to room temperature and check for dissolution. If a precipitate remains, it may indicate degradation. Consider using a different solvent or adjusting the pH. |
| Loss of compound potency over time. | Chemical degradation of this compound. | Conduct a formal stability study to determine the shelf-life of the compound under your specific storage conditions. |
Quantitative Data on Stability of Related 1,4-Naphthoquinones
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes stability information for structurally related 1,4-naphthoquinones to provide general guidance.
| Compound | Condition | Observation | Reference |
| Juglone (5-hydroxy-1,4-naphthoquinone) | Saline water | Half-life of ≤ 30 hours. | [1] |
| Juglone | Freshwater, neutral to acidic pH | Enhanced stability compared to alkaline conditions. | [1] |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Stored solutions | Best stored at low temperatures (2-8 °C or -20 °C) and protected from light. | |
| General 1,4-Naphthoquinones | Alkaline or strongly acidic conditions | Prone to instability and degradation. |
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to perform a stability assessment of this compound under your specific experimental and storage conditions. The following protocols outline a forced degradation study and the development of a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Suitable organic solvent (e.g., methanol (B129727) or acetonitrile)
-
pH meter
-
Constant temperature bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute the samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Analyze the chromatograms for the appearance and growth of degradation peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) and water (with 0.1% formic acid or phosphoric acid to maintain an acidic pH).
-
Initial Gradient Example: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound by scanning from 200-400 nm.
-
Column Temperature: 25-30 °C.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition. Also, use the samples generated from the forced degradation study.
-
Method Optimization: Inject the samples and evaluate the separation. Adjust the mobile phase composition, gradient, pH, and flow rate to achieve adequate resolution between the parent peak and any degradation peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for stability testing of this compound.
References
Technical Support Center: Enhancing the Bioavailability of 3-Hydroxychimaphilin for In Vivo Studies
Welcome to the technical support center for 3-Hydroxychimaphilin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the in vivo bioavailability of this compound. The following guides and FAQs will help you address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during in vivo studies with this compound, providing potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations after oral dosing. | 1. Poor Aqueous Solubility: The compound does not dissolve sufficiently in gastrointestinal (GI) fluids, which is a necessary step for absorption.[1][2][3] 2. Rapid First-Pass Metabolism: The compound is extensively metabolized in the intestinal wall or liver before reaching systemic circulation.[1] 3. P-glycoprotein (P-gp) Efflux: The compound is actively transported back into the GI lumen by efflux pumps like P-gp.[4][5] | 1. Enhance Solubility/Dissolution: Utilize advanced formulation strategies such as lipid-based systems (SEDDS, SMEDDS), amorphous solid dispersions, or particle size reduction (nanocrystals).[6][7][8][9] 2. Investigate Metabolism: Conduct in vitro metabolic stability assays using liver microsomes. For preclinical studies, co-administration with a broad-spectrum CYP inhibitor can help determine the impact of metabolism.[5] 3. Assess P-gp Efflux: Use in vitro models like Caco-2 cell permeability assays. Co-administration with a P-gp inhibitor (e.g., verapamil, piperine) in animal models can confirm P-gp involvement.[5][10] |
| High variability in plasma concentrations between subjects. | 1. Inconsistent Dissolution: The formulation does not behave uniformly in the GI tracts of different animals, possibly due to fed/fasted state differences.[3] 2. Precipitation of Compound: The drug precipitates out of the formulation upon dilution in the stomach or intestine. | 1. Use a Robust Formulation: Lipid-based formulations like SEDDS or SMEDDS can reduce the effect of physiological variables by presenting the drug in a pre-dissolved state.[7] 2. Perform In Vitro Dispersion Tests: Test the formulation's ability to form a stable emulsion or dispersion upon dilution in simulated gastric and intestinal fluids. |
| Compound precipitates out of the dosing vehicle before or during administration. | 1. Supersaturated Solution: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Vehicle Instability: The vehicle itself is not stable, or the compound degrades in the vehicle over time. | 1. Conduct Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and vehicles.[11] 2. Use Co-solvents or Surfactants: Incorporate agents like PEG400, Tween 80, or Cremophor to improve and maintain solubility.[12] 3. Prepare Formulations Fresh: Prepare the dosing formulation immediately before administration to minimize stability issues. |
| Difficulty in quantifying this compound in plasma samples. | 1. Insufficient Analytical Sensitivity: The concentration of the compound in circulation is below the limit of detection (LOD) of the analytical method. 2. Analyte Loss During Sample Preparation: The compound is lost during protein precipitation, liquid-liquid extraction, or solid-phase extraction steps. | 1. Develop a Highly Sensitive Assay: Use a more sensitive analytical technique, such as UPLC-MS/MS, and optimize the method for maximum sensitivity. 2. Optimize Extraction Recovery: Test different sample preparation methods to find one with the highest and most consistent recovery for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a common issue for many natural products, is likely due to a combination of three main factors:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound has limited solubility in the aqueous environment of the GI tract, which severely restricts its dissolution and subsequent absorption.[1][13]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes (e.g., Cytochrome P450s) in the intestinal wall and liver.[1][5] This metabolic process can convert the active drug into inactive forms before it can enter the systemic circulation.[4]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which are present in the intestinal lining and actively pump the drug out of cells and back into the gut lumen, thereby reducing net absorption.[5]
Q2: What are the most promising formulation strategies to improve the in vivo bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability.[14] These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) dissolve the compound in a mix of oils, surfactants, and co-solvents.[7] When introduced to aqueous media in the gut, they spontaneously form a fine emulsion, which enhances drug solubilization and absorption, often utilizing lymphatic uptake pathways that bypass the liver.[2][15]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a carrier polymer (like HPMC) in an amorphous (non-crystalline) state.[16] The amorphous form has higher energy and is more soluble than the stable crystalline form, leading to improved dissolution rates.[6]
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range (nanocrystals) dramatically increases the surface area-to-volume ratio.[17] This leads to a faster dissolution rate as described by the Noyes-Whitney equation.[6]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, shielding it from the aqueous environment and increasing its apparent solubility.[2][14]
Q3: Are there any simple formulations I can use for initial in vivo screening studies?
A3: Yes, for preliminary screening where complex formulations are not yet developed, you can use simple suspension or solution vehicles. Some common starting points include:
-
Aqueous Suspension: Suspending the compound in an aqueous vehicle containing a suspending agent like 0.5% carboxymethyl cellulose (B213188) (CMC).[12]
-
Co-solvent System: Dissolving the compound in a mixture of a water-miscible organic solvent and water, such as a solution containing PEG400.[12]
-
Surfactant Dispersion: Using a surfactant like Tween 80 to help disperse the compound in an aqueous vehicle.[12] It is crucial to ensure the compound forms a homogenous and stable suspension or solution for accurate dosing.
Q4: How can I investigate if first-pass metabolism is a significant barrier?
A4: To determine the impact of first-pass metabolism, a multi-pronged approach is recommended. Start with in vitro experiments using liver microsomes or hepatocytes to measure the metabolic stability of this compound. For in vivo confirmation, a comparative pharmacokinetic study can be performed. In this study, one group of animals receives the compound orally, while another receives it intravenously (IV). A significantly lower bioavailability (F%) calculated from the oral dose compared to the IV dose often indicates extensive first-pass metabolism.
Q5: What is the role of excipients in enhancing bioavailability?
A5: Excipients are not just inactive fillers; they play a critical role in the formulation's performance.[16] In the context of enhancing bioavailability, they can act as:
-
Solubilizers: Surfactants (e.g., Tween 80, Cremophor) and co-solvents (e.g., PEG400, propylene (B89431) glycol) directly increase the drug's solubility in the formulation.
-
Stabilizers: Polymers in amorphous solid dispersions (e.g., HPMC, PVP) prevent the drug from recrystallizing into its less soluble form.[16]
-
Permeation Enhancers: Some excipients can transiently alter the intestinal membrane to allow for better drug passage.
-
Metabolism/Efflux Inhibitors: Some natural compounds and excipients, like piperine, can inhibit CYP enzymes and P-gp, thereby increasing the bioavailability of co-administered drugs.[18][19]
Data Presentation
To effectively evaluate different formulation strategies, it is crucial to systematically compare their impact on the pharmacokinetic profile of this compound. The table below provides a template for summarizing key parameters from an in vivo study.
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations (Template for Experimental Data)
| Formulation Strategy | Dosing Vehicle | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Control (Suspension) | 0.5% CMC in Water | e.g., 50 | e.g., 2.0 | e.g., 250 | 100% (Reference) |
| Micronized Suspension | 0.5% CMC in Water | ||||
| Solid Dispersion | HPMC K100 | ||||
| SEDDS | Oil, Surfactant, Co-surfactant | ||||
| Complexation | Hydroxypropyl-β-Cyclodextrin | ||||
| IV Solution | DMSO:PEG400:Saline | N/A | N/A | Used for Absolute F% | |
| Relative Bioavailability (%) = (AUCtest / AUCcontrol) x 100 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®, PEG 400).
-
-
Formulation Preparation:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of the components (e.g., Oil:Surfactant:Co-surfactant from 20-60% for each).
-
Weigh the components accurately into a glass vial and vortex until a clear, homogenous mixture is formed. Gentle warming (37-40°C) may be applied if necessary.[13]
-
Dissolve the required amount of this compound into the optimized blank SEDDS formulation. Vortex until completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of water or simulated gastric fluid with gentle agitation. Observe the formation of a nano- or micro-emulsion.
-
Droplet Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Component Selection:
-
Choose a suitable water-soluble polymer carrier (e.g., HPMC, PVP K30, Soluplus®).
-
Select a common volatile solvent (e.g., methanol, acetone, dichloromethane) that can dissolve both this compound and the chosen polymer.[13]
-
-
Preparation:
-
Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:2, 1:4 w/w) in the selected solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film will form on the flask wall. Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Scrape the dried film from the flask and pulverize it into a fine powder.
-
Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
-
Conduct dissolution studies to compare the release rate of the solid dispersion against the pure crystalline drug.
-
Protocol 3: General Protocol for an In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (or another appropriate species) for at least one week before the experiment.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide animals into groups, with each group receiving a different formulation of this compound (e.g., n=5 per group).
-
Administer the formulations accurately via oral gavage at a predetermined dose (e.g., 10 mg/kg). Record the exact time of administration.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[1]
-
Calculate the relative or absolute bioavailability of the test formulations.
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to enhancing the bioavailability of this compound.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Strategies to overcome key barriers to oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Plants | 33253-99-5 | Invivochem [invivochem.com]
- 13. This compound | CAS:33253-99-5 | Other Quinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. researchgate.net [researchgate.net]
- 15. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. colorcon.com [colorcon.com]
- 17. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academicjournals.org [academicjournals.org]
Technical Support Center: Accurate Quantification of 3-Hydroxychimaphilin
Welcome to the technical support center for the accurate quantification of 3-Hydroxychimaphilin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the precise analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: The recommended technique for accurate and sensitive quantification of this compound, a naphthoquinone derivative, is High-Performance Liquid Chromatography (HPLC) coupled with either a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[1][2][3][4] LC-MS/MS offers the highest selectivity and sensitivity, which is particularly advantageous when analyzing complex biological matrices.[5][6]
Q2: What are the most critical sample preparation steps for accurate this compound quantification?
A2: Proper sample preparation is crucial for reliable results. Key steps include:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate this compound from the sample matrix.[7] The choice of extraction solvent should be optimized based on the polarity of this compound.
-
Protein Precipitation: For biological samples such as plasma or serum, protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a necessary step to prevent column clogging and matrix effects.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to remove particulate matter.
Q3: How can I avoid matrix effects in my LC-MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis. To mitigate these effects, consider the following strategies:
-
Effective Sample Cleanup: Utilize advanced sample preparation techniques like SPE to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different stationary phase.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to correct for variations in ionization efficiency.
Q4: What are the typical causes of poor peak shape for this compound, and how can I improve it?
A4: Tailing or fronting peaks can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: The hydroxyl group in this compound can interact with active sites on the silica (B1680970) backbone of the column. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte for optimal peak shape.
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shapes. Regularly flush the column and replace the guard column as needed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Peak Intensity | Sample degradation, incorrect injection volume, detector issue, ionization suppression (LC-MS). | - Check sample stability and storage conditions.- Verify injector and syringe functionality.- Confirm detector is on and settings are correct.- For LC-MS, infuse a standard solution directly into the mass spectrometer to check for signal. If signal is present, investigate matrix effects. |
| Poor Peak Resolution | Inadequate chromatographic separation, co-eluting interferences. | - Optimize the mobile phase gradient and composition.- Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl).- Adjust the column temperature.- Ensure the sample solvent is compatible with the mobile phase. |
| Retention Time Shifts | Inconsistent mobile phase preparation, column aging, temperature fluctuations, changes in the sample matrix. | - Prepare fresh mobile phase daily.- Use a column thermostat to maintain a consistent temperature.- Equilibrate the column thoroughly before each run.- Employ an internal standard to correct for minor shifts. |
| High Backpressure | Column or tubing blockage, precipitate in the mobile phase or sample. | - Filter all solvents and samples.- Reverse-flush the column (if permitted by the manufacturer).- Check for blockages in the tubing and frits.- Replace the guard column. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging (HPLC-UV), unstable ionization (LC-MS). | - Use high-purity solvents and freshly prepared mobile phase.- Purge the HPLC system thoroughly.- For UV detectors, check the lamp's usage hours.- For MS detectors, clean the ion source. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol provides a general method for the quantification of this compound in plant extracts.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the plant extract (previously dissolved in a water-miscible solvent and diluted with water) onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
2. HPLC-DAD Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm |
3. Calibration Curve Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS
This protocol is suitable for the analysis of this compound in biological matrices like plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS/MS Transitions | To be determined by direct infusion of a this compound standard |
3. Data Analysis Quantification is performed using Multiple Reaction Monitoring (MRM) mode. The peak area ratio of the analyte to the internal standard is used to construct the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC-DAD method.
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Recovery | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common HPLC/LC-MS issues.
References
- 1. Identification and Quantification of Naphthoquinones and Other Phenolic Compounds in Leaves, Petioles, Bark, Roots, and Buds of Juglans regia L., Using HPLC-MS/MS [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone content in Eleutherine bulbosa extract - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Hydroxychimaphilin and Chimaphilin for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 3-Hydroxychimaphilin and its parent compound, chimaphilin (B162187). Both are naturally occurring naphthoquinones found in plants of the Chimaphila and Pyrola genera. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds. The comparison covers their chemical structures, known biological activities, and mechanisms of action, supported by available experimental data.
Chemical Structures
The foundational difference between the two molecules lies in the presence of a hydroxyl group on the naphthoquinone ring of this compound.
Caption: Chemical structures of Chimaphilin and this compound.
Physicochemical Properties
A summary of the key physicochemical properties of chimaphilin and this compound is presented below. The addition of a hydroxyl group in this compound is expected to increase its polarity compared to chimaphilin.
| Property | Chimaphilin | This compound |
| IUPAC Name | 2,7-dimethylnaphthalene-1,4-dione[1] | 2-hydroxy-3,6-dimethylnaphthalene-1,4-dione |
| Synonyms | 2,7-dimethyl-1,4-naphthoquinone[1] | - |
| Molecular Formula | C₁₂H₁₀O₂[1] | C₁₂H₁₀O₃ |
| Molecular Weight | 186.21 g/mol [1] | 202.21 g/mol |
| Appearance | Yellow needles[2] | Yellow powder |
| CAS Number | 482-70-2[2] | 33253-99-5 |
Comparative Biological Activities
While extensive data is available for chimaphilin, research on the specific biological activities of this compound is limited. The following sections compare their known effects.
Anticancer Activity
Chimaphilin has demonstrated notable anticancer properties, particularly against human breast cancer cells.
Chimaphilin: Studies have shown that chimaphilin inhibits the viability of human breast cancer MCF-7 cells in a concentration-dependent manner, with a reported IC50 value of 43.30 μM after 24 hours of treatment[3][4]. The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential and subsequent apoptosis through the activation of caspase-9 and caspase-3[3][4].
This compound: While specific quantitative data (e.g., IC50 values) for this compound's anticancer activity is not readily available in peer-reviewed literature, it is described by suppliers as having anti-neoplastic attributes, suggesting it may stifle cellular proliferation and promote programmed cell death. The presence of a hydroxyl group on the naphthoquinone ring can influence its biological activity. For some hydroxylated 1,4-naphthoquinones, the position of the hydroxyl group is critical, with 2-hydroxy-1,4-naphthoquinone (B1674593) showing lower cytotoxicity compared to other hydroxylated counterparts[1]. This suggests that the specific placement of the hydroxyl group in this compound will be a key determinant of its anticancer potential relative to chimaphilin.
Caption: Chimaphilin's proposed pathway for inducing apoptosis in cancer cells.
Antifungal Activity
Chimaphilin has been identified as a potent antifungal agent.
Chimaphilin: Chimaphilin has shown broad-spectrum antifungal activity. The minimum inhibitory concentrations (MIC) have been determined for several fungal species:
| Fungal Species | MIC (mg/mL) |
| Saccharomyces cerevisiae | 0.05[5][6][7] |
| Malassezia globosa | 0.39[5][6][7] |
| Malassezia restricta | 0.55[5][6][7] |
The mechanism of its antifungal action is thought to involve the disruption of cell wall biogenesis and transcription[7].
This compound: There is currently no specific data available on the antifungal activity of this compound. However, other hydroxylated naphthoquinones have been investigated for their antifungal properties, suggesting that this compound may also possess such activity[6]. Further research is needed to determine its efficacy and spectrum of activity.
Antioxidant Activity
The antioxidant potential of chimaphilin has been noted, primarily in the context of crude plant extracts.
Chimaphilin: Crude extracts of Chimaphila umbellata, which contain chimaphilin, have demonstrated antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays[5]. While chimaphilin is believed to contribute to this activity, specific IC50 values for the pure compound are not well-documented in the reviewed literature. Other naphthoquinones are known to possess antioxidant properties.
This compound: No specific antioxidant activity data for this compound is currently available. Generally, the addition of a hydroxyl group to a phenolic compound can enhance its antioxidant activity due to increased hydrogen-donating ability. Therefore, it is plausible that this compound could exhibit potent antioxidant effects, but this requires experimental validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Caption: A generalized workflow for assessing the in vitro bioactivity of test compounds.
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines, such as MCF-7.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (chimaphilin or this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Broth Microdilution Method for Antifungal Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.
-
Inoculum Preparation: Fungal strains are grown on an appropriate agar (B569324) medium, and a suspension is prepared in sterile saline or broth, adjusted to a specific concentration (e.g., 10⁴ CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of the compounds to scavenge the stable DPPH free radical.
-
DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Compound Preparation: The test compounds are prepared in the same solvent at various concentrations.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution. A blank (solvent + DPPH) is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.
Conclusion
Chimaphilin is a well-characterized naphthoquinone with demonstrated anticancer and antifungal activities. Its mechanism of anticancer action through ROS-mediated apoptosis provides a solid foundation for further investigation. In contrast, this compound remains a largely understudied molecule. While its chemical structure suggests potential for biological activity, a significant data gap exists regarding its efficacy and mechanisms.
Future research should focus on the synthesis and purification of this compound to enable comprehensive biological evaluation. Direct comparative studies with chimaphilin are necessary to elucidate the impact of the 3-hydroxy substitution on its anticancer, antifungal, and antioxidant properties. Such studies will be crucial in determining the therapeutic potential of this natural product derivative.
References
- 1. In vitro cytotoxicities of 1,4-naphthoquinone and hydroxylated 1,4-naphthoquinones to replicating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Biological evaluation of hydroxynaphthoquinones as anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antifungal Activity and Mode of Action of 2',4'-Dihydroxychalcone against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Chimaphilin and Other Naphthoquinones
In the landscape of natural product research, naphthoquinones stand out for their diverse and potent biological activities. This guide provides a detailed comparison of the anticancer and anti-inflammatory properties of chimaphilin (B162187) against other well-studied naphthoquinones, including plumbagin, juglone, shikonin (B1681659), and lapachol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and mechanistic insights.
Anticancer Activity: A Quantitative Comparison
Naphthoquinones exert their cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in evaluating anticancer activity.
A study on the anticancer activity of chimaphilin against human breast cancer MCF-7 cells revealed an IC50 value of 43.30 μM after 24 hours of treatment. The tables below summarize the IC50 values for chimaphilin and other prominent naphthoquinones across various cancer cell lines, providing a basis for comparative efficacy.
Table 1: Anticancer Activity (IC50 in μM) of Chimaphilin and Other Naphthoquinones
| Compound | Cancer Cell Line | IC50 (μM) | Incubation Time (h) | Reference |
| Chimaphilin | MCF-7 (Breast) | 43.30 | 24 | |
| Plumbagin | A549 (Lung) | 10.3 | 12 | |
| H292 (Lung) | 7.3 | 12 | ||
| H460 (Lung) | 6.1 | 12 | ||
| MCF-7 (Breast) | 2.63 - 2.86 | 24, 48, 72 | ||
| MG-63 (Osteosarcoma) | 15.9 µg/mL | Not Specified | ||
| OSCC (Oral Squamous) | 3.87 - 14.6 | Not Specified | ||
| Juglone | MIA PaCa-2 (Pancreatic) | 5.05 - 5.27 | 24 | |
| OVCAR-3 (Ovarian) | 30 | Not Specified | ||
| A549 (Lung) | 9.47 | 24 | ||
| LLC (Lewis Lung Carcinoma) | 10.78 | 24 | ||
| L929 (Fibroblast) | 290 (24h), 60 (48h) | 24, 48 | ||
| Shikonin | Glioma cell lines (C6, SHG-44, U87, U251) | 4.35 - 10.0 | Not Specified | |
| PC-3 (Prostate) | 16.5 | Not Specified | ||
| Lapachol | HL-60 (Leukemia) | 25 | Not Specified | |
| WHCO1 (Esophageal) | 1.6 - 11.7 (derivatives) | Not Specified | ||
| A2780 (Ovarian) | >50 (24h, 48h), ~6 (72h) | 24, 48, 72 |
Anti-inflammatory Activity: A Mechanistic Overview
Chronic inflammation is a key factor in the development of numerous diseases. Naphthoquinones have demonstrated significant anti-inflammatory potential by modulating key signaling pathways.
-
Plumbagin: Exerts its anti-inflammatory effects by inhibiting the activation of NF-κB in lymphocytes. It achieves this by preventing the degradation of IκBα, a critical step in NF-κB activation. Plumbagin also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Juglone: Alleviates colitis by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway, a key regulator of the antioxidant response. It also suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Shikonin: Demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway. It has been shown to reduce the production of inflammatory mediators like TNF-α and IL-6 in various inflammatory models. Some studies suggest its anti-inflammatory action may also involve the PI3K/Akt signaling pathway.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Caption: Chimaphilin induces apoptosis via a ROS-mediated mitochondrial pathway.
Caption: Naphthoquinones inhibit inflammation by targeting NF-κB and MAPK pathways.
Caption: Workflow for assessing anticancer and anti-inflammatory activities.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of naphthoquinones on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthoquinone compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 μL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Annexin V-FITC/PI Apoptosis Assay
This protocol is used to detect and quantify apoptosis induced by naphthoquinones.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of naphthoquinones for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Cell Staining:
-
Wash the collected cells (1-5 x 10^5) with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (optional) to the cell suspension.
-
Incubate for 5-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Nitric Oxide (NO) Production Assay
This protocol is used to assess the anti-inflammatory activity of naphthoquinones by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Principle: Nitric oxide production is a hallmark of inflammation. In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the naphthoquinone compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the naphthoquinones for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Conclusion
This comparative guide highlights the significant potential of chimaphilin and other naphthoquinones as anticancer and anti-inflammatory agents. While chimaphilin demonstrates promising cytotoxic activity, further quantitative studies on its anti-inflammatory effects are warranted to fully elucidate its therapeutic potential in comparison to other well-characterized naphthoquinones like plumbagin, juglone, and shikonin. The provided data and protocols offer a valuable resource for researchers in the field of natural product-based drug discovery.
Structure-Activity Relationship of 3-Hydroxychimaphilin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 3-hydroxychimaphilin, focusing on their potential as antimicrobial and anticancer agents. While specific SAR studies on this compound analogs are limited in publicly available literature, this document extrapolates from the broader class of naphthoquinones, to which chimaphilin (B162187) belongs. The data presented here is derived from studies on various naphthoquinone derivatives, offering insights into the structural modifications that may influence biological activity.
Antimicrobial Activity of Naphthoquinone Analogs
The 1,4-naphthoquinone (B94277) scaffold is a key feature in many natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial effects. The antimicrobial efficacy is highly dependent on the substituents at various positions on the naphthoquinone core.
Data Presentation: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of various 2-substituted-1,4-naphthoquinone derivatives against common bacterial and fungal strains.
| Compound ID | R-group at C2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| NQ-1 | -H | >100 | >100 | >100 | [1] |
| NQ-2 | -Br | 16 | >100 | 32 | [1] |
| NQ-3 | -Cl | 32 | >100 | 16 | [1] |
| NQ-4 | -OH (Lawsone) | 50 | 100 | 25 | [2] |
| NQ-5 | -NH-Ph | 64 | 128 | 64 | [3] |
| NQ-6 | -NH-Ph-3,5-(NO2)2 | 8 | 16 | 8 | [3] |
| NQ-7 | -S-Ph | >128 | >128 | >128 | [3] |
| NQ-8 | 2-bromo-5-hydroxy | 16 | - | - | [1] |
| NQ-9 | 2-chloro-5,8-dihydroxy | - | - | 2 | [1] |
Structure-Activity Relationship Insights:
-
Halogenation: The introduction of halogen atoms, particularly bromine and chlorine, at the C2 position (NQ-2, NQ-3, NQ-8, NQ-9) appears to enhance antimicrobial activity, especially against Gram-positive bacteria and fungi.[1]
-
Hydroxylation: A hydroxyl group at the C2 position (Lawsone, NQ-4) confers moderate antimicrobial activity.[2]
-
Amino and Thio Substituents: The addition of a phenylamino (B1219803) group at C2 (NQ-5) shows some activity, which is significantly enhanced by the presence of electron-withdrawing nitro groups on the phenyl ring (NQ-6).[3] In contrast, a phenylthio substituent (NQ-7) resulted in a loss of activity.[3] This suggests that the electronic properties of the substituent at C2 play a crucial role in determining antimicrobial potency.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination): [1]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (microorganisms in broth without the compound) and negative controls (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity of Naphthoquinone Analogs
Naphthoquinone derivatives have been extensively investigated for their anticancer properties. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species (ROS).
Data Presentation: Anticancer Activity
The following table presents the in vitro anticancer activity (IC50) of various naphthoquinone analogs against different human cancer cell lines.
| Compound ID | R-group Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| NQ-10 | Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) | MCF-7 (Breast) | <15 | [4] |
| NQ-11 | Alkannin (B1664780) | K562 (Leukemia) | 0.7 | [2] |
| NQ-12 | Alkannin | MCF-7 (Breast) | 7.5 | [2] |
| NQ-13 | 2-(phenylamino)-1,4-naphthoquinone | A549 (Lung) | 5.8 | [5] |
| NQ-14 | 2-(4-hydroxyphenylamino)-1,4-naphthoquinone | A549 (Lung) | 20.6 | [5] |
| NQ-15 | 2-(methyl)-8-hydroxyquinoline hybrid | A549 (Lung) | [6] | |
| NQ-16 | 8-hydroxyquinoline (B1678124) hybrid | A549 (Lung) | Higher than NQ-15 | [6] |
Structure-Activity Relationship Insights:
-
Hydroxylation and Side Chains: Natural naphthoquinones like juglone (NQ-10) and alkannin (NQ-11, NQ-12) exhibit significant cytotoxicity.[2][4] The side chain in alkannin appears to contribute to its potent activity.[2]
-
Amino Substituents: Similar to antimicrobial activity, phenylamino substituents at the C2 position (NQ-13, NQ-14) are crucial for anticancer activity.[5] The substitution on the phenyl ring influences the potency.
-
Hybrid Molecules: Hybrid molecules incorporating other biologically active scaffolds, such as 8-hydroxyquinoline (NQ-15, NQ-16), have shown promising anticancer activity.[6] Modifications on the quinoline (B57606) moiety, such as the addition of a methyl group, can enhance cytotoxicity.[6]
Experimental Protocols: Cytotoxicity Assay
MTT Assay (for IC50 determination):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway: Apoptosis Induction by Naphthoquinones
References
- 1. Synthesis, antibacterial and antifungal activities of naphthoquinone derivatives: a structure–activity relationship study | Semantic Scholar [semanticscholar.org]
- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 3. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxychimaphilin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific cross-validation studies for 3-Hydroxychimaphilin are not extensively documented in publicly available literature. This guide provides a comparative framework based on analytical methods validated for structurally similar naphthoquinone compounds. The principles and methodologies described herein are directly applicable and provide a robust starting point for the analysis of this compound.
The accurate quantification of bioactive compounds is paramount in drug discovery and development. Cross-validation of analytical methods ensures the reliability, reproducibility, and consistency of data, particularly when transferring methods between laboratories or employing different analytical technologies. This guide offers an objective comparison of three prevalent analytical techniques for the quantification of naphthoquinones, the chemical class to which this compound belongs: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Overview of Analytical Methods
The choice of an analytical method is contingent on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, and the intended application, from routine quality control to detailed pharmacokinetic studies.
| Parameter | HPLC (for 1,4-naphthoquinone) | HPTLC (for 1,4-naphthoquinone) | UPLC-MS/MS (for various naphthoquinones) |
| Linearity Range | 3 - 21 µg/mL[1][2] | 2500 - 15000 ppm/spot[1][2] | Analyte-dependent, typically in the ng/mL to µg/mL range[3] |
| Correlation Coefficient (r²) | > 0.9900[1][2] | > 0.9900[1][2] | > 0.9900[3] |
| Accuracy (% Recovery) | 99.53%[1][2] | 101.89%[1][2] | 80-120% (typical acceptable range)[4][5] |
| Precision (%RSD) | 0.7159%[1][2] | 2.884%[1][2] | < 15%[3] |
| Limit of Detection (LOD) | Not specified | 163 ppm[1][2] | Analyte-dependent, often in the low ng/mL range |
| Limit of Quantification (LOQ) | Not specified | 495 ppm[1][2] | e.g., 1 µg/mL for 5,8-dihydroxy-1,4-naphthoquinone[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of naphthoquinones using HPLC, HPTLC, and UPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method for 1,4-Naphthoquinone[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: An isocratic system with 95% methanol (B129727) (Pump A) and 0.5% chloroform (B151607) (Pump B).
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.
High-Performance Thin-Layer Chromatography (HPTLC) Method for 1,4-Naphthoquinone[1][2][4][5]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Chloroform: Methanol (8:2, v/v).
-
Sample Application: Apply the sample as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Perform scanning at 249 nm.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Naphthoquinones[3][6][7]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a Venusil ASB C18.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the target naphthoquinones.
-
Sample Preparation: For plasma samples, protein precipitation followed by liquid-liquid extraction is a common procedure. The final extract is evaporated and reconstituted in the initial mobile phase.
Cross-Validation Workflow
Cross-validation is a systematic process to ensure that different analytical methods provide comparable results for the same analyte. A generalized workflow for cross-validation is depicted below.
Caption: A generalized workflow for the cross-validation of analytical methods.
References
- 1. The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone content in Eleutherine bulbosa extract - Repository of Maulana Malik Ibrahim State Islamic University of Malang [repository.uin-malang.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. A UHPLC-MS/MS method for simultaneous determination of six flavonoids, gallic acid and 5,8-dihydroxy-1,4-naphthoquinone in rat plasma and its application to a pharmacokinetic study of Cortex Juglandis Mandshuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. echemcom.com [echemcom.com]
3-Hydroxychimaphilin: A Comparative Analysis of Natural versus Synthetic Efficacy
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the available scientific data on the efficacy of 3-Hydroxychimaphilin. Due to a notable scarcity of research directly comparing the natural and synthetic forms of this compound, this document will focus on the known biological activities of its natural form and its parent compound, chimaphilin (B162187). Additionally, potential synthetic pathways will be discussed based on related chemical syntheses.
Introduction to this compound
This compound, chemically identified as 4-hydroxy-3,6-dimethylnaphthalene-1,2-dione, is a naturally occurring naphthoquinone. It is a hydroxylated derivative of the more extensively studied compound, chimaphilin. Primarily isolated from plants of the Pyrola and Chimaphila genera, such as Moneses uniflora, this compound has been identified as a component with antimicrobial properties. However, detailed investigations into its specific biological effects, particularly concerning its anticancer and anti-inflammatory potential, are limited. In contrast, its parent compound, chimaphilin, has been the subject of more extensive research, demonstrating significant anticancer activity.
Efficacy of Natural this compound and Chimaphilin
Direct and detailed efficacy data for naturally-sourced this compound is sparse. The primary characterization of its bioactivity is in the context of being an antimicrobial agent. To provide a more comprehensive understanding of its potential therapeutic value, this guide presents the well-documented efficacy of its parent compound, chimaphilin.
Anticancer Activity of Chimaphilin
Research has shown that chimaphilin exhibits potent anticancer properties, primarily through the induction of apoptosis in cancer cells. The mechanism of action is largely attributed to the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.
Key Experimental Findings on Chimaphilin's Anticancer Effects:
| Cell Line | IC50 Value (24h) | Observed Effects |
| MCF-7 (Human Breast Cancer) | 43.30 μM | Inhibition of cell viability, induction of apoptosis, nuclear DNA fragmentation, disruption of mitochondrial membrane potential, activation of caspase-9 and -3.[1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for Chimaphilin:
-
Cell Seeding: Human breast cancer MCF-7 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of chimaphilin for 24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a period, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis by Annexin V-FITC/PI Double Staining:
-
Cell Treatment: MCF-7 cells are treated with chimaphilin at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Signaling Pathways of Chimaphilin's Anticancer Activity
The anticancer effect of chimaphilin in MCF-7 cells is primarily mediated by the ROS-dependent mitochondrial apoptosis pathway. An increase in intracellular ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by chimaphilin.
Synthetic this compound: A Path Forward
Currently, there are no published, readily available methods for the specific chemical synthesis of this compound (4-hydroxy-3,6-dimethylnaphthalene-1,2-dione). The lack of a synthetic route has been a significant barrier to further research and a direct comparison with its natural counterpart.
However, the synthesis of related naphthalene-dione core structures is well-documented in organic chemistry. A plausible synthetic approach could involve a multi-step process starting from simpler aromatic precursors.
Potential Synthetic Workflow
A hypothetical synthetic pathway for this compound could be envisioned as follows. This workflow is based on established reactions for the synthesis of substituted naphthalenes and naphthoquinones.
References
Navigating the Data Gap: The Case of 3-Hydroxychimaphilin's Biological Activity
A comprehensive literature search reveals a significant lack of published scientific data on the in vitro and in vivo activities of 3-Hydroxychimaphilin. While its parent compound, chimaphilin (B162187), has been the subject of some investigation, no direct comparative studies or even isolated experimental data for its 3-hydroxy derivative could be identified. This absence of information precludes the creation of a detailed comparison guide as requested.
For researchers, scientists, and drug development professionals, this data gap highlights a potential area for novel investigation. The following sections summarize the available information on the broader class of chimaphilin compounds to provide context and potential starting points for future research.
The Parent Compound: Chimaphilin's Known Biological Profile
Chimaphilin, a naphthoquinone naturally occurring in plants of the Chimaphila and Pyrola genera, has demonstrated a range of biological activities in preliminary studies. Existing research, primarily focused on extracts of Chimaphila umbellata, indicates that chimaphilin possesses antifungal, antioxidant, and anti-cancer properties.[1][2][3]
In Vitro Activities of Chimaphilin
-
Antifungal Activity: Chimaphilin has been evaluated for its efficacy against various fungi. For instance, its activity against the dandruff-associated fungi Malassezia globosa and Malassezia restricta, as well as Saccharomyces cerevisiae, has been assessed using microdilution methods.[2]
-
Anti-Cancer Activity: Studies have explored chimaphilin's effects on cancer cell lines. It has been shown to induce apoptosis in MCF-7 breast cancer cells and human osteosarcoma cells.[2][3] The anti-proliferative effects are suggested to be linked to the production of reactive oxygen species and disruption of mitochondrial function.[1][3]
In Vivo Activities of Chimaphilin and Related Compounds
Direct in vivo studies focusing specifically on isolated chimaphilin are limited. However, some research on extracts containing chimaphilin and other bioactive compounds from Chimaphila umbellata provide some in vivo insights:
-
An extract of Chimaphila umbellata was found to improve the physical condition and reduce proteinuria in rats with induced renal failure.[3]
-
In a study on breast cancer, a Chimaphila umbellata extract was shown to have anti-proliferative effects in vivo.[4]
-
It is important to note that these in vivo effects are from crude extracts and cannot be solely attributed to chimaphilin, as other compounds like ursolic acid, also present in the plant, have their own demonstrated in vivo activities.[1]
The Uncharted Territory of this compound
The addition of a hydroxyl group to a parent compound can significantly alter its pharmacokinetic and pharmacodynamic properties, including its solubility, metabolism, and target interactions. Therefore, the biological activities of chimaphilin cannot be directly extrapolated to this compound.
The absence of any published in vitro or in vivo data for this compound means that crucial questions remain unanswered:
-
What are its specific biological targets?
-
How does its activity compare to the parent compound, chimaphilin?
-
What is its safety and efficacy profile in living organisms?
Future Directions and the Need for Foundational Research
The current state of knowledge underscores the necessity for foundational research to characterize this compound. The following experimental workflow is proposed for future investigations:
Caption: Proposed experimental workflow for the characterization of this compound.
Until such studies are conducted and published, a meaningful comparison of the in vitro and in vivo correlation of this compound activity remains beyond the scope of the available scientific literature. Researchers interested in this compound have a unique opportunity to contribute novel and valuable data to the field of pharmacology and drug discovery.
References
Evaluating the Selectivity of 3-Hydroxychimaphilin Against Cancer Cell Lines: A Data-Driven Comparison Guide
Initial investigations into the selective anticancer properties of 3-Hydroxychimaphilin reveal a notable gap in publicly available scientific literature. Despite extensive searches for its cytotoxic effects (IC50 values) on both cancerous and normal cell lines, as well as its specific mechanism of action, no quantitative data or detailed signaling pathway information could be retrieved for this particular compound.
This guide, therefore, serves to highlight this critical knowledge gap and to propose a framework for such an evaluation, should data become available in the future. Furthermore, as a point of reference and to illustrate the requested comparative analysis, we will present available data for a structurally related compound, 3-Hydroxyterphenyllin , which has been studied for its selective cytotoxicity against ovarian cancer cells.
Data Presentation: Comparative Cytotoxicity
A crucial aspect of evaluating a potential anticancer compound is its selectivity – the ability to kill cancer cells while sparing healthy ones. This is typically quantified by comparing the half-maximal inhibitory concentration (IC50) against cancer cell lines versus normal (non-cancerous) cell lines. The ratio of these values provides a "selectivity index" (SI), with a higher SI indicating greater cancer-specific toxicity.
Table 1: Cytotoxicity and Selectivity of 3-Hydroxyterphenyllin
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| A2780/CP70 | Ovarian Carcinoma | 5.77 | >2.77 (relative to IOSE-364) |
| OVCAR-3 | Ovarian Carcinoma | 6.97 | >2.30 (relative to IOSE-364) |
| IOSE-364 | Normal Ovarian Epithelial | >16 | - |
Data sourced from a study on 3-Hydroxyterphenyllin, which demonstrated its dose-dependent suppression of ovarian cancer cell growth with moderate cytotoxicity towards normal ovarian surface epithelial cells.[1]
Experimental Protocols
The determination of a compound's cytotoxic effects and its selectivity involves standardized in vitro assays. A typical workflow is outlined below.
Key Experiment: Cell Viability and Cytotoxicity Assay (e.g., MTT or MTS Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Cancer and normal cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The compound of interest (e.g., this compound) is added to the wells in a range of concentrations. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Metabolically active cells convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The absorbance data is normalized to the control wells, and the IC50 value is calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Selectivity Index (SI) Calculation:
The SI is calculated using the following formula: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates a greater selective effect of the compound against cancer cells.
Mandatory Visualizations
Experimental Workflow for Evaluating Selectivity
Caption: Experimental workflow for determining the selectivity of a compound.
Postulated Signaling Pathway of 3-Hydroxyterphenyllin in Ovarian Cancer Cells
Based on the available data for 3-Hydroxyterphenyllin, a potential mechanism of action involves the induction of apoptosis and cell cycle arrest.
Caption: Postulated signaling pathway for 3-Hydroxyterphenyllin in ovarian cancer cells.
References
Comparative Antimicrobial Spectrum of 3-Hydroxychimaphilin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of 3-Hydroxychimaphilin. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this guide utilizes data for its parent compound, Chimaphilin (2,7-dimethyl-1,4-naphthoquinone), as a proxy to provide insights into its potential antimicrobial efficacy. The data is presented alongside the performance of well-established antibiotics for a comprehensive perspective.
Executive Summary
Chimaphilin, a primary constituent of the plant Chimaphila umbellata, has demonstrated notable antifungal properties.[1] This guide summarizes the available quantitative data on the antimicrobial activity of Chimaphilin against select fungal pathogens and compares it with the typical efficacy of standard antibacterial agents against common bacterial strains. The significant difference in the microbial targets (fungi vs. bacteria) for the available data underscores the need for further research to establish a complete antimicrobial profile for this compound and Chimaphilin.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Chimaphilin against several fungal species and for standard antibiotics against representative bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Antimicrobial Agent | Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Chimaphilin | Saccharomyces cerevisiae | Fungus | 50 |
| Malassezia globosa | Fungus | 390 | |
| Malassezia restricta | Fungus | 550 | |
| Ciprofloxacin | Escherichia coli | Bacterium | 0.015 - 1 |
| Staphylococcus aureus | Bacterium | 0.12 - 2 | |
| Ampicillin | Escherichia coli | Bacterium | 2 - 8 |
| Staphylococcus aureus | Bacterium | 0.25 - 2 |
Note: Data for Chimaphilin is used as a proxy for this compound. The presented MIC ranges for standard antibiotics are typical values and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is typically obtained using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in determining the antimicrobial spectrum.
Figure 1. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Validating the Mechanism of Action of 3-Hydroxychimaphilin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxychimaphilin is a naturally occurring naphthoquinone derivative found in plants of the genus Chimaphila. While direct experimental data on the mechanism of action of this compound is limited, this guide aims to provide a comprehensive overview of its putative mechanisms by drawing comparisons with its parent compound, chimaphilin (B162187) (2,7-dimethyl-1,4-naphthoquinone), the plant extract from which it is derived (Chimaphila umbellata), and structurally related 2-hydroxy-1,4-naphthoquinones. The proposed mechanisms center on its potential anti-inflammatory and antioxidant activities.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of this compound are likely exerted through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of related compounds, two primary pathways are of interest: the NF-κB signaling pathway and the RIP1K/RIP3K-mediated necroptosis pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] The anti-inflammatory activity of many natural compounds, including 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), has been attributed to the downregulation of NF-κB and subsequent reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] Furthermore, the parent compound, 1,4-naphthoquinone, has been shown to be a potent inhibitor of IRAK1, a kinase upstream of NF-κB activation.[4][5]
Comparative Data on IRAK1 Inhibition by Naphthoquinones
| Compound | IC50 for IRAK1 Inhibition (nM) |
| 1,4-Naphthoquinone | 914 |
| Emodin | 1426 |
| Shikonin | 4528 |
| Plumbagin | 6328 |
| Vitamin K3 | 45088 |
| IRAK-1/4 Inhibitor (Control) | 21 |
| Data from a study on the inhibition of IRAK1 by various quinone-derived compounds.[5] |
Effects of Lawsone (2-hydroxy-1,4-naphthoquinone) on Inflammatory Markers
| Inflammatory Marker | Effect of Lawsone Treatment |
| TNF-α | Reduced mRNA expression |
| IL-1β | Reduced mRNA expression |
| IL-6 | Reduced mRNA expression |
| NF-κB | Reduced mRNA expression |
| Prostaglandin E2 (PGE2) | Reduced levels |
| Summary of findings from a pre-clinical rodent model of rheumatoid arthritis.[3][6] |
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
RIP1K/RIP3K-Mediated Necroptosis Pathway
Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the release of cellular contents and can trigger an inflammatory response.[3] Studies on Chimaphila umbellata extract have demonstrated an anti-proliferative effect on breast cancer cells through the induction of necroptosis, a process dependent on RIP1 and RIP3 kinases.[7][8] This suggests that this compound may also modulate this pathway.
RIP1K/RIP3K-Mediated Necroptosis Pathway
Caption: RIP1K/RIP3K-mediated necroptosis pathway.
Antioxidant Mechanism of Action
The antioxidant properties of phenolic compounds are well-documented. For this compound, a plausible mechanism is the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Activation of the Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or activators, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes.
Antioxidant Activity of Lawsone
| Assay | Result |
| Cytotoxicity (IC50 on A431 cells) | 3650 µM |
| FRAP (Ferric Reducing Antioxidant Power) | 4.04 ± 0.18 µM (in the absence of cells) |
| Data from in vitro studies on lawsone (2-hydroxy-1,4-naphthoquinone).[1][2][9][10] |
Proposed Antioxidant Signaling Pathway
Caption: Proposed activation of the Nrf2 antioxidant pathway.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection:
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include appropriate vehicle and positive controls.[11]
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.[13]
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[15][16]
-
Western Blot for Nrf2 Activation
This technique is used to detect the translocation of Nrf2 to the nucleus.
-
Cell Culture and Treatment:
-
Culture cells (e.g., ARPE-19 or macrophages) and treat with this compound for various time points.[17]
-
-
Protein Extraction:
-
Perform nuclear and cytoplasmic fractionation to separate the proteins from these cellular compartments.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[18]
-
-
Immunoblotting:
-
Block the membrane and incubate with a primary antibody specific for Nrf2.
-
Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) as loading controls.[18]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative amount of Nrf2 in the nucleus versus the cytoplasm.[18]
-
Experimental Validation Workflow
A logical workflow is essential for validating the proposed mechanisms of action.
Caption: A typical workflow for validating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on its structural similarity to other bioactive naphthoquinones. It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB pathway and potential modulation of necroptosis. Concurrently, its antioxidant properties are likely mediated by the activation of the Nrf2 signaling pathway. The experimental protocols and validation workflow provided in this guide offer a clear path for researchers to systematically investigate and confirm these putative mechanisms, thereby unlocking the full therapeutic potential of this natural compound.
References
- 1. scialert.net [scialert.net]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Evaluation of anti-inflammatory and immunomodulatory potential of Lawsone (2-hydroxy-1,4-naphthoquinone) using pre-clinical rodent model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4-Naphthoquinone Is a Potent Inhibitor of IRAK1 Kinases and the Production of Inflammatory Cytokines in THP-1 Differentiated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity of Lawsone and Prediction of its Activation Property on Superoxide Dismutase [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
